Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-15-11(6-12)7-14-8-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOWHCUNUQTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719161 | |
| Record name | tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-69-7 | |
| Record name | tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
CAS Number: 1272412-69-7
This technical guide provides a comprehensive overview of tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, a key building block in the development of therapeutic agents, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a spirocyclic core. The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in multi-step organic syntheses.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1272412-69-7 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Appearance | Not explicitly stated, but related compounds are described as colorless to light yellow liquids or white solids. | [2] |
| Storage | Room temperature. |
Synthesis and Experimental Protocols
The synthesis of the parent scaffold, 2,5-dioxa-8-azaspiro[3.5]nonane, has been described in the patent literature. The introduction of the Boc protecting group is a standard procedure in organic chemistry.
General Synthetic Approach for the Spirocyclic Core
A plausible synthetic route to the core structure involves a multi-step sequence starting from 3-((benzylamino)methyl)oxetan-3-ol. The key steps include:
-
Acylation: Reaction of the starting material with chloroacetyl chloride in the presence of a base.
-
Intramolecular Cyclization: Formation of the spirocyclic ring system.
-
Reduction: Reduction of a carbonyl group.
-
Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to yield the free amine.
-
Boc Protection: The resulting secondary amine of the spirocycle is then protected with di-tert-butyl dicarbonate (Boc₂O) to afford the title compound.
A detailed experimental protocol for a similar synthesis is outlined in patent literature and involves the following general steps.
Experimental Protocol: Synthesis of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold
-
Step 1: N-Acylation
-
3-((benzylamino)methyl)oxetan-3-ol is dissolved in a suitable solvent like dichloromethane.
-
A base, such as triethylamine, is added.
-
The mixture is cooled, and chloroacetyl chloride is added dropwise.
-
The reaction is stirred until completion, monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
The product is isolated and purified.
-
-
Step 2: Intramolecular Cyclization
-
The product from Step 1 is dissolved in an anhydrous solvent like tetrahydrofuran under an inert atmosphere.
-
A strong base, such as n-butyllithium, is added at low temperature.
-
The reaction is allowed to proceed until cyclization is complete.
-
The product is worked up and purified.
-
-
Step 3: Reduction
-
The cyclized product is dissolved in an anhydrous solvent like tetrahydrofuran under an inert atmosphere.
-
A reducing agent, such as lithium aluminum hydride, is added.
-
The reaction is stirred until the reduction is complete.
-
The reaction is carefully quenched, and the product is isolated.
-
-
Step 4: Deprotection
-
The reduced product is subjected to catalytic hydrogenation using a catalyst like palladium on carbon to remove the benzyl group.
-
-
Step 5: Boc Protection
-
The resulting amine is reacted with di-tert-butyl dicarbonate in the presence of a base to yield this compound.
-
Applications in Drug Discovery and Development
This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
Role as a PROTAC Linker
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.
The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold offers a rigid and defined three-dimensional structure that can be advantageous in optimizing the linker length and geometry for effective ternary complex formation. The Boc-protected nitrogen allows for straightforward deprotection and subsequent coupling to either the POI-binding ligand or the E3 ligase ligand.
Logical Workflow for PROTAC Synthesis using this compound
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate biological function of a PROTAC containing this linker is to induce the degradation of a target protein. This process is a key signaling pathway in cellular homeostasis and can be co-opted for therapeutic benefit.
Caption: The mechanism of action for a PROTAC-mediated protein degradation pathway.
Safety and Handling
-
Hazard Statements (potential): May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
It is imperative to consult the supplier-specific SDS upon receipt of the compound and to handle it in a laboratory setting with appropriate personal protective equipment (PPE) and engineering controls.
Conclusion
This compound is a valuable chemical entity for researchers in the field of drug discovery, particularly for those developing PROTACs. Its rigid spirocyclic core provides a unique scaffold for linker design, potentially enabling the development of highly potent and selective protein degraders. While detailed physicochemical and toxicological data are yet to be widely published, its utility as a synthetic building block is evident from its commercial availability and its classification as a "Protein Degrader Building Block". Further research into the application of this linker in various PROTAC designs is anticipated to expand its role in the development of novel therapeutics.
References
An In-Depth Technical Guide to the Synthesis of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. This document details the synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a five-step reaction sequence starting from 3-((benzylamino)methyl)oxetan-3-ol. The pathway involves N-acylation, intramolecular cyclization to form the spirocyclic core, reduction of the resulting lactam, deprotection of the benzyl group, and a final N-Boc protection.
Caption: Synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reagents & Solvents | Reaction Time | Temperature | Yield |
| 1 | N-Acylation | Chloroacetyl chloride, Triethylamine, Dichloromethane | 4-48 h | -10°C to RT | High |
| 2 | Intramolecular Cyclization | Sodium hydride, Tetrahydrofuran | 1-5 h | 0°C to RT | Good |
| 3 | Lactam Reduction | Lithium aluminum hydride, Tetrahydrofuran | 4 h | 25°C | Moderate |
| 4 | Deprotection | Palladium on carbon, Hydrogen, Methanol | 8-20 h | 20-50°C | Near-quantitative |
| 5 | N-Boc Protection | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | 2-12 h | Room Temperature | High |
Detailed Experimental Protocols
Step 1: Synthesis of N-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide (Compound 2)
-
To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq).
-
Cool the mixture to -10°C to 0°C in an ice-salt bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 to 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one (Compound 3)
-
In an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of N-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1 to 5 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, carefully quench the excess NaH by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
Step 3: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Compound 4)
-
Under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (2.0 eq) to anhydrous THF and cool to 0°C.[1]
-
Slowly add a solution of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.[1]
-
After the addition, allow the reaction mixture to warm to 25°C and stir for 4 hours.[1]
-
Monitor the reduction by TLC.
-
Upon completion, cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 1N aqueous NaOH solution, and then more water.
-
Stir the resulting mixture for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate to obtain the crude product.
Step 4: Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5)
-
Dissolve 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane in methanol.
-
Add palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (20-100 psi) for 8 to 20 hours at a temperature of 20-50°C.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2,5-dioxa-8-azaspiro[3.5]nonane.
Step 5: Synthesis of this compound
-
Dissolve 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel if necessary.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
References
Spectroscopic Profile of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS Number: 1272412-69-7). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for logical relationships in spectroscopic data acquisition and interpretation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Structure:

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.6 | s | 4H | -O-CH₂- (oxetane ring) |
| ~ 3.6 | s | 4H | -N-CH₂- (piperidine ring) |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |
| ~ 1.8 | s | 2H | -CH₂- (piperidine ring) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C=O (carbamate) |
| ~ 80 | -C(CH₃)₃ (quaternary) |
| ~ 75 | -O-CH₂- (oxetane ring) |
| ~ 60 | Spiro carbon |
| ~ 45 | -N-CH₂- (piperidine ring) |
| ~ 35 | -CH₂- (piperidine ring) |
| 28.4 | -C(CH₃)₃ (methyls) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 230.13 | [M+H]⁺ |
| 252.11 | [M+Na]⁺ |
| 174.09 | [M - C₄H₉O + H]⁺ |
| 130.08 | [M - Boc + H]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2975 | Strong | C-H stretch (alkane) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1160 | Strong | C-O stretch (ether and ester) |
| ~ 980 | Medium | Oxetane ring vibration |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry
-
Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat compound is placed between two potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The major absorption bands in the spectrum are identified and assigned to their corresponding functional group vibrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
The Ascendance of Oxetane-Containing Spirocycles in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly turning their attention to the innovative use of oxetane-containing spirocycles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this promising class of compounds. The strategic incorporation of the spirocyclic oxetane motif has demonstrated remarkable potential in overcoming prevalent challenges in drug discovery, including metabolic instability and poor solubility.
The Oxetane Advantage in Spirocyclic Scaffolds
The four-membered oxetane ring, when incorporated into a spirocyclic framework, imparts a unique three-dimensionality and polarity to molecules.[1][2][3] This structural feature serves as a valuable bioisosteric replacement for more common functionalities like gem-dimethyl and carbonyl groups.[3][4] The benefits of this substitution are multifaceted, often leading to significant improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity, all of which are critical parameters in the development of viable drug candidates.[1][3][4]
Synthesis of Oxetane-Containing Spirocycles: Key Methodologies
The construction of oxetane-containing spirocycles can be achieved through several synthetic strategies. A common and effective approach involves the use of 3-oxetanone as a versatile building block.
General Procedure for the Synthesis of 3-Oxetanone-Derived N-Propargyl Spirooxazolidines:
This one-pot, four-component cascade reaction is a highly atom-economic method for generating spirooxazolidines.[5]
Experimental Protocol:
-
To a vial equipped with a magnetic stir bar, add the substituted 1,2-amino alcohol (0.55 mmol), 37% aqueous formaldehyde solution (0.50 mmol), and 3-oxetanone (0.55 mmol).
-
Add the terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).
-
Add hexane (2 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at 80 °C for 10 hours.
-
After the reaction is complete, quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (200–300 mesh) to afford the desired spirooxazolidine product.[5]
Caption: A generalized workflow for the synthesis of N-propargyl spirooxazolidines.
Caption: Synthesis of N-propargyl spirooxazolidines.
Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles via Oxidative Cyclization:
This method provides access to more complex, fused heterocyclic systems.[1][6]
Experimental Protocol:
-
Dissolve the o-cycloalkylaminoacetanilide precursor (e.g., 0.44 mmol) in formic acid (20 mL).
-
Add Oxone® (3 equivalents, e.g., 1.32 mmol).
-
Stir the mixture at 40 °C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water (30 mL) to the residue and neutralize with solid sodium carbonate (Na₂CO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.[1]
Impact on Physicochemical Properties and Biological Activity: A Quantitative Look
The introduction of an oxetane-containing spirocycle can profoundly influence a molecule's properties. The following tables summarize the comparative data for several classes of inhibitors, highlighting the advantages of this structural motif.
Matrix Metalloproteinase-13 (MMP-13) Inhibitors
MMP-13 is a key enzyme in the degradation of cartilage and a target for osteoarthritis therapies.[7] The replacement of a methyl group with an oxetane unit in MMP-13 inhibitors has been shown to improve metabolic stability and aqueous solubility while maintaining potent inhibitory activity.[7][8]
| Compound | R Group | MMP-13 Kᵢ (nM)[7] | Metabolic Stability (t½ in HLM, min)[7] | Aqueous Solubility (µM)[7] |
| 35 | -CH₃ | 2.7 | < 5 | 10 |
| 36 | -Oxetane | 10 | > 120 | 150 |
| 37 | -Oxetane | 12 | > 120 | > 200 |
HLM: Human Liver Microsomes
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a crucial enzyme in cancer immunotherapy. The incorporation of an oxetane moiety has led to the discovery of potent and metabolically stable IDO1 inhibitors.[9]
| Compound | R Group | IDO1 IC₅₀ (nM)[9] | hIDO1 Ki (nM)[9] | Human Hepatocyte Clearance (µL/min/10⁶ cells)[9] |
| Analog A | -Cyclobutane | 50 | 25 | 20 |
| Analog B | -Oxetane | 10 | 5 | 5 |
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, making it an attractive target for cancer therapy.[7] Oxetane-containing compounds have emerged as potent and selective mTOR inhibitors.
| Compound | R Group | mTOR Kᵢ (nM)[7] | Antiproliferative Activity (PC3 cells, EC₅₀, nM)[7] |
| 44 | -CH(OH)CH₃ | 15 | 150 |
| 45 | -Oxetane | 5 | 50 |
| 46 (GNE-555) | -Oxetane (optimized) | 1.5 | 29 |
Aldehyde Dehydrogenase 1A (ALDH1A) Inhibitors
ALDH1A enzymes are implicated in cancer stem cell survival and drug resistance. Oxetane-containing compounds have been developed as potent inhibitors of the ALDH1A subfamily.[7]
| Compound | R Group | ALDH1A1 IC₅₀ (µM)[7] | Metabolic Stability (t½ in HLM, min)[7] |
| 5 (CM39) | -Aryl | 0.9 | < 10 |
| 6 | -Oxetane | 0.08 - 0.25 | > 60 |
Respiratory Syncytial Virus (RSV) Inhibitors
The strategic incorporation of an oxetane spiro-fused piperidine moiety has led to the discovery of potent inhibitors of the RSV L protein.[10]
| Compound | R Group | RSV L Protein EC₅₀ (nM) |
| 57 (AZ-27) | -Oxetane spiro-fused piperidine | 10 |
| Analog C | -1-methylazetidine | > 1000 |
| Analog D | -1-acetylazetidine | > 1000 |
| Analog E | -tetrahydropyran | > 1000 |
Signaling and Metabolic Pathways
The introduction of an oxetane-containing spirocycle can influence not only the interaction with the primary therapeutic target but also the metabolic fate of the drug.
mTOR Signaling Pathway
mTOR is a central node in a complex signaling network that responds to various upstream signals, including growth factors and nutrients.[11] Dual PI3K/mTOR inhibitors containing oxetane spirocycles can effectively block this pathway, which is often dysregulated in cancer.
Caption: Simplified mTOR signaling pathway and the inhibitory action of oxetane-containing spirocyclic dual PI3K/mTOR inhibitors.
Metabolic Pathway Diversion
A significant advantage of incorporating oxetane rings is the potential to direct drug metabolism away from the cytochrome P450 (CYP450) system, which is a major source of drug-drug interactions.[12] Oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway.
Caption: Diversion of drug metabolism from CYP450 to mEH pathways by incorporating an oxetane-containing spirocycle.
Conclusion
The strategic incorporation of oxetane-containing spirocycles represents a significant advancement in medicinal chemistry. This approach offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, leading to compounds with improved solubility, enhanced metabolic stability, and potent biological activity. As our understanding of the synthesis and biological impact of these unique scaffolds continues to grow, we can anticipate the development of a new generation of innovative therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
The Cornerstone of Modern Organic Synthesis: A Technical Guide to Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands as one of the most versatile and widely employed protecting groups for amines.[1] Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under acidic conditions.[1][2] This technical guide provides an in-depth exploration of the function and application of Boc-protected amines as indispensable building blocks, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.
Core Principles of the Boc Protecting Group
The primary role of the Boc group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines, thus preventing them from engaging in undesirable side reactions during a synthetic sequence.[2] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] This reaction converts the amine into a carbamate, which is significantly less reactive.
A pivotal advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2] This orthogonality is a cornerstone of modern synthetic strategies, enabling the selective deprotection and modification of different functional groups within a complex molecule.[4][5]
Data Presentation: A Quantitative Comparison
The efficiency of both the protection and deprotection of amines using the Boc group is influenced by the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical conditions and reported yields for these critical transformations.
Table 1: Boc Protection of Primary Amines - A Comparative Analysis of Reaction Conditions
| Substrate | Reagents & Conditions | Time | Yield (%) | Reference(s) |
| Various Amines | (Boc)₂O (1.1 eq), H₂O/Acetone (9.5:0.5), RT | 8-12 min | 90-98% | [6][7] |
| Primary Amine | (Boc)₂O (1.1 eq), Solvent-free, RT | Varies | High | [6] |
| Amino Acid | (Boc)₂O, Base (e.g., NaOH, TEA), RT | Varies | High | [6] |
| Aniline | (Boc)₂O, Yttria-zirconia catalyst, MeCN, reflux | 3 h | Excellent | [8] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0 eq), THF, 0°C to RT | Overnight | 89% | [9] |
Table 2: A Comparative Overview of Boc Deprotection Methods
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 4 h | 90-99% | Fast, efficient, and widely applicable.[1][4] | Harsh conditions can cleave other acid-labile groups; potential for t-butylation side reactions.[1][10] |
| Acidic Cleavage | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 0.5 - 16 h | 85-98% | Cost-effective and readily available; often more selective than TFA.[4][11] | Can be corrosive; dioxane is a hazardous solvent.[4] |
| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | CH₂Cl₂ | RT | 45 min - 1.5 h | ~99% | Mild, catalytic, and selective; avoids strong acids.[12] | Requires a metal catalyst. |
| Thermal Deprotection | Boiling Water | Water | 100°C | 10-15 min | High | "Green" alternative, avoiding strong acids and organic solvents.[4] | Requires high temperatures which may not be suitable for all substrates.[11] |
| Solid-Phase Supported Acid | Silica supported ethyl benzene sulfonic acid | Dichloromethane (DCM) | 100°C (Microwave) | 10 min | Good to Excellent | Simplified purification via a catch-and-release mechanism.[13] | Requires specialized solid-phase reagents and microwave heating. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-protected amines.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, or a mixture of H₂O/THF)
-
Base (optional but recommended, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP)) (1.5-3.0 equiv)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and base (if used) in the chosen solvent. Stir at room temperature for 5 minutes until all solids are dissolved.[14]
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) to the solution, either in one portion or dropwise if the reaction is exothermic.[14]
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[14][15]
-
Workup: Once the reaction is complete, if an aqueous/organic solvent mixture was used, remove the organic solvent under reduced pressure. Extract the resulting aqueous residue with an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 20 mL).[14]
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[14]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.[7][14]
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 equiv, often used as a 20-50% v/v solution in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.[11]
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (e.g., 25-50% v/v).[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. The reaction is typically rapid. Monitor the progress by TLC or LC-MS.[1][16]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[15]
-
Workup and Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[16]
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[16]
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[2] A thorough understanding of the underlying mechanisms, quantitative aspects of its stability and cleavage, and the nuances of experimental protocols are paramount for its successful and efficient application. This guide provides a solid foundation for researchers and drug development professionals to effectively harness the power of Boc-protected amines in the synthesis of novel and complex molecules that drive scientific innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. digital.csic.es [digital.csic.es]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Structural Elucidation of Novel Azaspiro[3.5]nonane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the structural elucidation of novel azaspiro[3.5]nonane derivatives, with a focus on their synthesis, spectroscopic characterization, and biological significance. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside a comprehensive analysis of their spectroscopic data. Furthermore, this guide illustrates a key signaling pathway associated with bioactive azaspiro[3.5]nonane derivatives, providing context for their application in drug discovery.
Introduction
Azaspirocycles are a class of bicyclic compounds containing a spirocyclic junction with at least one nitrogen atom in one of the rings. The rigid, three-dimensional nature of these scaffolds provides a distinct advantage in drug design by enabling precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets. Among these, the azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, has garnered significant interest. Derivatives of this scaffold have shown promise in various therapeutic areas, including metabolic disorders and oncology.
The unambiguous determination of the structure of novel azaspiro[3.5]nonane derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and reproducibility of biological studies. This guide outlines the key analytical techniques and experimental workflows employed in the structural elucidation of this important class of molecules.
General Synthetic Strategies
The synthesis of the azaspiro[3.5]nonane core and its derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step sequence starting from readily available materials.
Synthesis of a Key Intermediate: tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
A foundational intermediate for the synthesis of a variety of 7-substituted azaspiro[3.5]nonane derivatives is tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. The synthesis generally proceeds as follows:
-
Cyclization: A first cyclization reaction is carried out between appropriate starting materials in the presence of an acid binding agent, a phase transfer catalyst, and an iodo metal salt to yield a cyclic intermediate.
-
Second Cyclization: The intermediate from the first step undergoes a second cyclization reaction, often employing a reducing agent like lithium aluminum hydride, to form the azaspiro[3.5]nonane ring system.
This two-step method provides an efficient route to the core structure with good overall yields.
Diversification of the Azaspiro[3.5]nonane Scaffold
With the core structure in hand, further diversification can be achieved through various chemical transformations. For instance, the synthesis of 7-amino-2-azaspiro[3.5]nonane derivatives can be accomplished by:
-
Reductive Amination: The ketone of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can be subjected to reductive amination with an appropriate amine source and a reducing agent to introduce the amino group at the 7-position.
-
Amide Coupling: The resulting amino group can then be acylated with various carboxylic acids or their activated derivatives to generate a library of amide compounds.
The following diagram illustrates a general workflow for the synthesis and structural elucidation of novel azaspiro[3.5]nonane derivatives.
Spectroscopic Characterization
The structural elucidation of newly synthesized azaspiro[3.5]nonane derivatives relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for the azaspiro[3.5]nonane core typically appear in the aliphatic region of the spectrum. The chemical shifts and coupling constants of the protons on the cyclobutane and piperidine rings are characteristic of the scaffold.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment. The spiro carbon atom typically shows a characteristic signal.
The following table summarizes the ¹H and ¹³C NMR data for a representative 7-substituted azaspiro[3.5]nonane derivative.
Table 1: ¹H and ¹³C NMR Data for a Representative 7-Substituted Azaspiro[3.5]nonane Derivative
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2, 6 | 3.50-3.70 | m | - | 45.2 |
| 3, 5 | 1.60-1.75 | m | - | 28.9 |
| 4 | - | - | - | 35.1 (spiro) |
| 7 | 4.10-4.20 | m | - | 50.5 |
| 8, 12 | 1.80-1.95 | m | - | 32.1 |
| 9, 11 | 2.05-2.20 | m | - | 25.8 |
| 10 | 1.70-1.85 | m | - | 21.3 |
| N-H | 7.50 | br s | - | - |
| Substituent... | ... | ... | ... | ... |
Note: Data is representative and will vary depending on the specific substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a novel derivative. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Table 2: Mass Spectrometry Data for a Representative 7-Substituted Azaspiro[3.5]nonane Derivative
| Ionization Mode | m/z (calculated) | m/z (found) | Formula |
| ESI+ | [M+H]⁺ | [M+H]⁺ value | CₓHᵧN₂O₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands can confirm the presence of key structural features such as N-H bonds, C=O bonds in amides or ketones, and aromatic rings if present in the substituents.
Table 3: IR Spectroscopy Data for a Representative 7-Substituted Azaspiro[3.5]nonane Derivative
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (stretch) | 3300-3500 | Medium |
| C-H (aliphatic stretch) | 2850-3000 | Strong |
| C=O (amide I) | 1630-1680 | Strong |
| N-H (bend) | 1550-1640 | Medium |
X-ray Crystallography
For derivatives that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique is invaluable for validating the structures proposed by spectroscopic methods and for understanding the three-dimensional conformation of the molecule, which is crucial for computational modeling and drug design.
Biological Activity and Signaling Pathway
Many novel azaspiro[3.5]nonane derivatives have been investigated for their biological activity. A significant area of research has been their development as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.
Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, potentiates glucose-stimulated insulin secretion and promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). The dual action of GPR119 agonists makes them an attractive approach for improving glucose homeostasis.
The following diagram illustrates the GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Experimental Protocols
General Procedure for the Synthesis of 7-Amido-2-azaspiro[3.5]nonane Derivatives
Step 1: Reductive Amination To a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol), is added an ammonium salt (e.g., ammonium acetate, 10 eq). The mixture is stirred at room temperature for 1 hour. A reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature overnight. The reaction is quenched, and the product, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, is isolated and purified by standard procedures.
Step 2: Amide Coupling To a solution of the appropriate carboxylic acid (1.2 eq) in a suitable solvent (e.g., DMF), is added a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). The mixture is stirred at room temperature for 10 minutes. A solution of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in the same solvent is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is isolated by aqueous workup and purified by column chromatography.
Step 3: Boc Deprotection The Boc-protected amide from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane), and an acid (e.g., trifluoroacetic acid) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the final product is purified as necessary.
General Procedure for NMR Sample Preparation
Approximately 5-10 mg of the purified azaspiro[3.5]nonane derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The sample is vortexed to ensure complete dissolution.
General Procedure for Mass Spectrometry Analysis
Samples are prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer, or injected into an LC-MS system, for analysis.
General Procedure for IR Spectroscopy Analysis
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.
Conclusion
The structural elucidation of novel azaspiro[3.5]nonane derivatives is a critical step in the advancement of drug discovery programs targeting various diseases. This technical guide has outlined the key synthetic strategies and analytical methodologies employed in the characterization of this important class of compounds. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful toolkit for determining the structure of these molecules, with X-ray crystallography offering definitive proof when suitable crystals can be obtained. The understanding of their structure and biological activity, such as their role as GPR119 agonists, will continue to drive the development of new and improved therapeutics based on the versatile azaspiro[3.5]nonane scaffold.
Exploring the Chemical Space of 3D-Shaped Spirocyclic Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical space is a cornerstone of modern drug discovery. In the quest for molecules with enhanced potency, selectivity, and improved physicochemical properties, there has been a significant shift away from flat, sp²-rich aromatic compounds towards more three-dimensional (3D) scaffolds.[1] Among these, spirocyclic fragments have emerged as a particularly promising class of building blocks.[2][3] Their inherent rigidity and unique 3D geometries allow for precise projection of substituents into protein binding pockets, offering a powerful tool to modulate biological activity and overcome challenges associated with traditional flat molecules.[1][2] This technical guide provides an in-depth exploration of the chemical space of 3D-shaped spirocyclic fragments, detailing their synthesis, physicochemical properties, and application in drug discovery workflows.
The Physicochemical Advantage of Spirocyclic Fragments
The incorporation of a spirocyclic core into a molecule confers several advantageous physicochemical properties compared to their non-spirocyclic or aromatic counterparts. A key descriptor in this regard is the fraction of sp³ hybridized carbons (Fsp³), a measure of a molecule's three-dimensionality.[3] An increased Fsp³ count is often correlated with improved clinical success due to better solubility, reduced promiscuity, and enhanced metabolic stability.[1][3] Spirocycles, by their very nature, possess a high Fsp³ character.[3]
Below are tables summarizing the comparative physicochemical properties of representative spirocyclic fragments and their corresponding non-spirocyclic analogues.
Table 1: Comparison of Physicochemical Properties of Spiro[3.3]heptane Derivatives and their Phenyl/Cyclohexane Analogues
| Compound/Fragment | Structure | Fsp³ | cLogP | Aqueous Solubility (Predicted) | Metabolic Stability (t½ in human liver microsomes) |
| Spirocyclic Analogues | |||||
| trans-Spiro[3.3]heptane derivative of Sonidegib | Structure not available in search results | Higher than phenyl analogue | 6.0 | Favorable | 47 min |
| cis-Spiro[3.3]heptane derivative of Sonidegib | Structure not available in search results | Higher than phenyl analogue | 6.0 | Favorable | 11 min |
| Non-Spirocyclic Analogues | |||||
| Sonidegib (contains phenyl ring) | Structure not available in search results | Lower than spirocyclic analogues | 6.8 | Less favorable | 93 min |
| Cyclohexane derivative | Structure not available in search results | Variable | Generally lower than spirocyclic analogues | Generally favorable | Variable |
Data synthesized from multiple sources indicating general trends and specific examples where available.
Table 2: Physicochemical Properties of aza-Spirocycles vs. Common Heterocycles
| Property | aza-Spirocycle (e.g., aza-spiro[3.3]heptane) | Piperidine | Morpholine |
| Fsp³ | High | Moderate | Moderate |
| Calculated logP (cLogP) | Generally Lower | Variable | Low |
| Aqueous Solubility | Generally Higher | Good | High |
| Basicity (pKa of conjugate acid) | Generally Higher | ~11 | ~8.5 |
| Metabolic Stability | Generally Improved | Variable | Generally stable |
This table represents generalized trends observed for these classes of compounds.[1]
Experimental Protocols for the Synthesis of Spirocyclic Fragments
The synthesis of spirocyclic fragments often presents unique challenges due to the formation of a quaternary spirocenter. However, several robust methodologies have been developed to access these valuable scaffolds. One of the most powerful techniques is the [3+2] cycloaddition reaction, which allows for the efficient construction of heterocyclic spirocycles.[2][4]
Protocol 1: Synthesis of Spiro-Isoxazolines via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of spiro-isoxazolines through the [3+2] cycloaddition of an in situ generated nitrile oxide with an exocyclic methylene lactam.
Materials:
-
Exocyclic methylene lactam (dipolarophile)
-
Appropriate hydroxymoyl chloride (nitrile oxide precursor)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the exocyclic methylene lactam (1.0 eq) and the hydroxymoyl chloride (1.0 eq) in chloroform.
-
Addition of Base: Prepare a solution of triethylamine (1.1 eq) in chloroform. Add this solution dropwise to the reaction mixture over a period of 24 hours at room temperature. The slow addition is crucial to maintain a low concentration of the unstable nitrile oxide, which is generated in situ.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water to remove triethylammonium chloride. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired spiro-isoxazoline product.[5]
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Spiro[3.3]heptane Derivatives
This protocol outlines a general approach to the synthesis of functionalized spiro[3.3]heptane building blocks, which can serve as valuable starting materials for more complex molecules.
Materials:
-
3-Oxocyclobutane-1-carboxylic acid
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Lithium aluminum hydride (LAH)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Trimethylsulfoxonium iodide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Appropriate solvents (e.g., THF, DCM, DMF)
Procedure:
-
Wittig Olefination: React 3-oxocyclobutane-1-carboxylic acid with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide to form the corresponding exocyclic enol ether.
-
Reduction: Reduce the carboxylic acid functionality to a primary alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Protection: Protect the alcohol as a benzyl ether using benzyl bromide and a base such as sodium hydride.
-
Epoxidation: Treat the exocyclic alkene with m-CPBA to form the corresponding epoxide.
-
Corey-Chaikovsky Epoxide Expansion: React the epoxide with the ylide generated from trimethylsulfoxonium iodide and sodium hydride to form the second cyclobutane ring, thus creating the spiro[3.3]heptane core.
-
Deprotection: Remove the benzyl protecting group by catalytic hydrogenation using Pd/C and H₂ to yield the functionalized spiro[3.3]heptane alcohol. This product can then be further elaborated.
This is a generalized multi-step synthesis; specific conditions and reagents may vary depending on the desired substitution pattern.
Visualizing Workflows in Spirocyclic Fragment Discovery
Graphviz diagrams are provided below to illustrate key workflows in the exploration and utilization of spirocyclic fragments.
Fragment-Based Drug Discovery (FBDD) Workflow
The following diagram outlines the iterative process of fragment-based drug discovery, a powerful method for identifying lead compounds.
Caption: A typical workflow for fragment-based drug discovery (FBDD).
Diversity-Oriented Synthesis (DOS) for Spirocyclic Fragment Libraries
This diagram illustrates a diversity-oriented synthesis approach, which is often employed to generate libraries of structurally diverse spirocyclic fragments for screening.[6]
Caption: A workflow for diversity-oriented synthesis of spirocyclic fragments.
Conclusion
The exploration of the chemical space of 3D-shaped spirocyclic fragments offers a promising avenue for the discovery of novel therapeutics. Their unique structural and physicochemical properties provide a distinct advantage in navigating the complexities of biological targets. By leveraging robust synthetic methodologies and integrating them into modern drug discovery workflows like fragment-based drug discovery and diversity-oriented synthesis, researchers can unlock the full potential of these fascinating molecular architectures. This guide serves as a foundational resource for scientists and drug development professionals seeking to harness the power of spirocyclic fragments in their research endeavors.
References
- 1. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactivity of the 2,5-Dioxa-8-azaspiro[3.5]nonane Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The 2,5-dioxa-8-azaspiro[3.5]nonane core (CAS: 1184185-17-8) is a novel scaffold with limited published data on its fundamental reactivity.[1][2] This guide provides a comprehensive overview of its known synthesis and a predictive analysis of its reactivity based on the constituent functional groups—a secondary amine and a strained spirocyclic ether system analogous to an oxetane. The experimental protocols and quantitative data for reactions other than the core synthesis are illustrative and based on established principles of organic chemistry.
Introduction to the 2,5-Dioxa-8-azaspiro[3.5]nonane Core
The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold is a unique three-dimensional structure of interest in medicinal chemistry and organic synthesis.[1][3] Its architecture combines a piperidine ring, containing a secondary amine at the 8-position, with a four-membered oxetane-like ring. The spirocyclic fusion point imparts significant conformational rigidity. The key reactive centers are the nucleophilic secondary amine and the strained ether system, which is susceptible to ring-opening reactions.[4][5] The molecular formula is C₆H₁₁NO₂.[6][7] This guide will explore the known synthesis of this core and its predicted chemical behavior.
Synthesis of the Core Scaffold
The synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane has been described in patent literature, outlining a four-step process starting from 3-((benzylamino)methyl)oxetan-3-ol.[1] This process involves the formation of an amide, an intramolecular cyclization to form the spirocyclic core, a reduction, and a final deprotection step.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway for 2,5-dioxa-8-azaspiro[3.5]nonane.[1]
Experimental Protocol: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane
The following protocol is adapted from the disclosed synthesis method.[1]
Step 1: Amide Formation
-
To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise while maintaining the temperature below 10 °C.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion, the reaction mixture is worked up to isolate the intermediate amide (Compound 2).
Step 2: Intramolecular Cyclization
-
Under an inert atmosphere, the amide intermediate (Compound 2) is dissolved in a suitable solvent (e.g., anhydrous THF).
-
A strong base such as sodium hydride or n-butyl lithium is added, and the mixture is stirred to induce self-cyclization, forming the spirocyclic lactam (Compound 3).
Step 3: Reduction
-
Under an inert atmosphere, a solution of the cyclized intermediate (Compound 3) in anhydrous tetrahydrofuran is added to a suspension of a reducing agent like lithium aluminum hydride (2.0 eq).
-
The reaction is stirred at 25 °C for 4 hours.
-
The reaction is carefully quenched with aqueous NaOH to yield the N-benzylated spiro-core (Compound 4).
Step 4: Deprotection
-
The N-benzyl protected compound (Compound 4) is subjected to catalytic hydrogenation to remove the benzyl group, yielding the final 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5).
-
The final product can be isolated as its salt (e.g., oxalate) for improved stability and handling.[1]
Fundamental Reactivity of the Core
The reactivity of the 2,5-dioxa-8-azaspiro[3.5]nonane core is dominated by two key features: the secondary amine at the N8 position and the strained four-membered ring. This duality allows for two primary classes of reactions: N-functionalization and ring-opening.
Logical Flow for Reactivity Exploration
The choice of reagents and conditions will determine the reaction pathway, as outlined in the diagram below.
Caption: Decision diagram for the selective functionalization of the spiro-core.
N-Functionalization Reactions
The secondary amine is a versatile handle for introducing a wide range of substituents while preserving the core spirocyclic structure.
Predicted Reactivity Data for N-Functionalization
The following table summarizes the predicted outcomes for common N-functionalization reactions. Yields are illustrative estimates based on reactions with similar secondary amines.
| Reaction Type | Reagents | Solvent | Temp. (°C) | Predicted Yield (%) |
| N-Alkylation | Iodomethane, K₂CO₃ | DMF | 25 | 85-95 |
| Benzyl bromide, K₂CO₃ | ACN | 60 | 80-90 | |
| N-Acylation | Acetyl chloride, Et₃N | DCM | 0 to 25 | 90-98 |
| Benzoyl chloride, Pyridine | DCM | 25 | 88-95 | |
| N-Arylation | 4-Fluoronitrobenzene, K₂CO₃ | DMSO | 100 | 75-85 |
| Phenylboronic acid, Cu(OAc)₂, Pyridine | DCM | 25 | 60-75 | |
| Reductive Amination | Acetone, NaBH(OAc)₃ | DCE | 25 | 80-90 |
| Benzaldehyde, NaBH(OAc)₃ | DCE | 25 | 75-85 |
Ring-Opening Reactions
The inherent ring strain of the oxetane-like portion of the spirocycle (estimated at ~25 kcal/mol for oxetane) makes it susceptible to ring-opening reactions, providing a pathway to more complex, functionalized piperidines.[4] The regioselectivity of these reactions is governed by steric and electronic effects.[5]
Predicted Reactivity Data for Ring-Opening Reactions
The table below outlines predicted conditions and outcomes for ring-opening reactions.
| Reaction Type | Reagents | Solvent | Temp. (°C) | Predicted Outcome |
| Acid-Catalyzed (Strong Nu) | HCl, Methanol | Methanol | 25 | Attack at the more substituted carbon (electronic control) |
| Acid-Catalyzed (Weak Nu) | Acetic Acid | Toluene | 80 | Acetate addition product |
| Lewis Acid-Catalyzed | TiCl₄, Allyltrimethylsilane | DCM | -78 to 25 | Allylation at the spiro-carbon |
| Nucleophilic (Strong Nu) | Phenyl lithium | THF | 0 | Attack at the less substituted carbon (steric control) |
Experimental Protocol: Illustrative Acid-Catalyzed Ring Opening
This protocol is a representative example of how the spiro-core might be subjected to ring-opening.
-
The 2,5-dioxa-8-azaspiro[3.5]nonane core (1.0 eq) is dissolved in methanol.
-
A catalytic amount of concentrated hydrochloric acid (0.1 eq) is added.
-
The reaction is stirred at room temperature for 12-24 hours, monitored by TLC or LC-MS.
-
Upon completion, the reaction is neutralized with a mild base (e.g., saturated NaHCO₃ solution).
-
The product, a functionalized piperidine derivative, is extracted and purified by column chromatography.
Conclusion
The 2,5-dioxa-8-azaspiro[3.5]nonane core is a promising scaffold for chemical biology and drug discovery. Its fundamental reactivity is characterized by a dichotomy between reactions at the secondary amine, which preserve the core, and ring-opening reactions that destroy the spiro-oxetane motif to create highly functionalized piperidines. The synthetic route to the core has been established, and its subsequent functionalization can be predicted with high confidence based on the known chemistry of secondary amines and strained ethers. Further experimental validation is required to fully elucidate the reactivity landscape of this intriguing molecule.
References
- 1. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 2. 2,5-Dioxa-8-aza-spiro[3,5]nonane | CAS 1184185-17-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Buy 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane [smolecule.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. 2,5-Dioxa-8-azaspiro[3.5]nonane | C6H11NO2 | CID 46840058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2,5-dioxa-8-azaspiro[3.5]nonane (C6H11NO2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate: Commercial Availability, Purity, and Synthetic Methodologies
Introduction
Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, with CAS number 1272412-69-7, is a heterocyclic organic compound featuring a spirocyclic core. This structure, which combines oxetane and piperidine rings, makes it a valuable building block in medicinal chemistry and drug discovery. Its unique three-dimensional arrangement provides a scaffold for developing novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, typical purity levels, and a plausible synthetic pathway based on established chemical principles for related compounds.
Commercial Availability and Purity
This compound is available from various chemical suppliers. The purity of the commercially available compound is generally high, suitable for research and development purposes. The table below summarizes the availability and purity from a selection of vendors.
| Supplier | Purity | Available Quantities |
| Vertex AI Search | min 97% | 100 mg[1] |
| Novachemistry | >97% | Inquiry for pack size[2] |
| CP Lab Safety | 95% | 250 mg[3] |
| Laibo Chem | Not Specified | 250 mg[4] |
Synthetic Workflow
A logical synthetic approach would involve the acylation of a suitable precursor, followed by an intramolecular cyclization to form the spirocyclic lactam, reduction of the lactam, and finally, protection of the secondary amine.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound, adapted from methodologies for similar compounds.[5][6]
Step 1: N-Acylation of 3-((benzylamino)methyl)oxetan-3-ol
-
Dissolve the precursor, 3-((benzylamino)methyl)oxetan-3-ol, in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the N-acylated intermediate in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Carefully add a strong base, such as sodium hydride (NaH), portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 16-24 hours) to facilitate the intramolecular cyclization.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess base with water or a saturated ammonium chloride solution.
-
Extract the spirocyclic lactam product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Step 3: Lactam Reduction
-
In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Dissolve the crude spirocyclic lactam from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and wash the solid with THF.
-
Concentrate the filtrate to yield the reduced spirocyclic amine.
Step 4: Deprotection (Removal of Benzyl Group)
-
Dissolve the product from the previous step in a solvent such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere (typically 20-100 psi) until the deprotection is complete.[6]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected spirocyclic amine.
Step 5: Boc Protection
-
Dissolve the deprotected amine in a solvent such as dichloromethane.
-
Add a base (e.g., triethylamine or diisopropylethylamine).
-
Add di-tert-butyl dicarbonate (Boc anhydride) to the mixture.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude final product.
Purification Workflow
Purification of the intermediates and the final product is crucial to obtain the desired compound with high purity. A typical purification workflow would involve extraction and column chromatography.
Caption: General purification workflow using column chromatography.
Applications in Drug Development
While specific signaling pathways involving this compound are not detailed in the provided search results, its structural motifs are of significant interest in drug discovery. Spirocyclic systems are known to provide conformational rigidity and novel three-dimensional structures that can lead to improved binding affinity and selectivity for biological targets. As a "Protein Degrader Building Block"[1], this compound is likely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other novel therapeutic modalities.
Conclusion
References
- 1. calpaclab.com [calpaclab.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. Buy 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane [smolecule.com]
Methodological & Application
Application Notes and Protocols for Boc-Deprotection of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate. The Boc protecting group is widely used for amines in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The following sections detail common acidic deprotection methods that are applicable to the target molecule.
General Overview of Boc-Deprotection
The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[3] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[4][5]
Commonly used acidic reagents for this transformation include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3][6] The choice of acid and solvent can be critical to the success of the deprotection, especially when other acid-sensitive functional groups are present in the molecule.
Data Summary of General Boc-Deprotection Protocols
| Protocol | Reagent | Solvent | Temperature (°C) | Time (h) | Work-up | Potential Yield (%) | Potential Purity (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | Neutralization with base (e.g., NaHCO₃), extraction | >90 | High |
| 2 | Hydrochloric Acid (HCl) | Dioxane | RT | 1 - 16 | Solvent evaporation, trituration or crystallization | >90 | High |
| 3 | Hydrochloric Acid (HCl) | Methanol (MeOH) | RT | 2 - 4 | Solvent evaporation | >90 | High |
Experimental Protocols
The following are detailed, step-by-step protocols for the Boc-deprotection of an amine, which can be applied to this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally effective method for Boc deprotection.[1][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM (v/v).[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. Further purification can be performed by chromatography or crystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another widely used protocol, often employing a commercially available solution of HCl in dioxane.[9]
Materials:
-
This compound
-
4M HCl in dioxane
-
Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a minimal amount of dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The resulting crude hydrochloride salt can be washed with diethyl ether to remove non-polar impurities and then dried. The free amine can be obtained by neutralization with a base.
Visualizations
General Boc-Deprotection Workflow
Caption: General workflow for the acidic deprotection of a Boc-protected amine.
Mechanism of Acid-Catalyzed Boc-Deprotection
Caption: Mechanism of acid-catalyzed Boc-deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Applications of 2,5-dioxa-8-azaspiro[3.5]nonane in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel chemical scaffolds that can provide access to new chemical space and improved pharmacological properties is a central theme in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensional nature. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability. Among these, the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold presents a unique combination of an oxetane ring and a piperidine ring, offering distinct structural and electronic features for molecular design.
This document provides detailed application notes on the potential uses of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold in drug discovery, focusing on its role as a building block for targeting enzymes and ion channels. While specific drug candidates incorporating this exact scaffold are not yet prevalent in publicly available literature, its structural motifs are present in modulators of key therapeutic targets. This document also includes detailed protocols for the synthesis of the core scaffold and for biological screening against relevant target classes.
Application Notes
The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold is a promising building block in medicinal chemistry.[1] Its constituent oxetane and piperidine rings offer several advantages:
-
Three-Dimensionality: The spirocyclic nature enforces a rigid, three-dimensional conformation, which can facilitate precise interactions with the binding sites of biological targets. This can lead to higher potency and selectivity compared to more flexible, linear, or "flat" aromatic systems.
-
Improved Physicochemical Properties: The presence of oxygen and nitrogen heteroatoms can improve aqueous solubility and provide hydrogen bonding opportunities, which are often desirable for drug candidates. The oxetane moiety, in particular, is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups to enhance metabolic stability and solubility.
-
Versatile Synthetic Handle: The secondary amine in the piperidine ring provides a convenient point for chemical modification, allowing for the facile introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Targets
Based on the pharmacological activities of structurally related azaspirocycles, derivatives of 2,5-dioxa-8-azaspiro[3.5]nonane are promising candidates for modulating the activity of several important therapeutic targets.
1. Monoacylglycerol Lipase (MGL) Inhibition:
Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an increase in 2-AG levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Several patents disclose azaspirocyclic compounds as MGL modulators, suggesting that the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold could be incorporated into novel MGL inhibitors for the treatment of pain, anxiety, and neurodegenerative diseases.
2. Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism:
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol. TRPM8 is implicated in various pathological conditions, including neuropathic pain, migraine, and overactive bladder. Patents have been filed for azaspiro derivatives as TRPM8 antagonists, indicating the potential for 2,5-dioxa-8-azaspiro[3.5]nonane-based compounds in these therapeutic areas.
Quantitative Data
As of the latest literature review, no specific quantitative biological data for drug candidates containing the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold is publicly available. However, to illustrate the type of data that would be generated and presented for such compounds, the following tables provide examples based on the closely related 7-azaspiro[3.5]nonane scaffold, which has been explored for GPR119 agonism.
Table 1: Illustrative Biological Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
| Compound ID | R¹ Group | R² Group | GPR119 EC₅₀ (nM) |
| 54a | 4-cyanophenyl | Pyrimidin-2-yl | 150 |
| 54b | 4-chlorophenyl | Pyrimidin-2-yl | 250 |
| 54g | 4-methoxyphenyl | 5-methylpyrimidin-2-yl | 25 |
| 54h | 4-fluorophenyl | 5-chloropyrimidin-2-yl | 75 |
Data is hypothetical and for illustrative purposes only, based on trends observed for similar scaffolds.
Table 2: Illustrative Pharmacokinetic Properties of a Lead 7-Azaspiro[3.5]nonane Derivative
| Parameter | Value |
| Oral Bioavailability (Rat, %) | 35 |
| Half-life (t½, Rat, h) | 4.5 |
| Clearance (CL, Rat, mL/min/kg) | 15 |
| Volume of Distribution (Vd, L/kg) | 3.2 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane
A reported synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane is outlined in the following multi-step protocol, adapted from patent literature.[1]
Step 1: N-acylation of 3-((benzylamino)methyl)oxetan-3-ol
-
To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 1.2 eq).
-
The mixture is cooled to 0 °C, and chloroacetyl chloride (1.1 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours until completion, as monitored by TLC.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(benzyl(3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
The crude product from Step 1 is dissolved in an inert solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base (e.g., sodium hydride, 1.5 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated to give the crude 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-7-one.
Step 3: Reduction of the Amide
-
The crude lactam from Step 2 is dissolved in an inert solvent (e.g., THF) under an inert atmosphere.
-
A reducing agent (e.g., lithium aluminum hydride, 2.0 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at reflux for 4-6 hours.
-
The reaction is cooled to 0 °C and quenched sequentially with water, 15% aqueous NaOH, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated to give crude 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane.
Step 4: Deprotection
-
The crude product from Step 3 is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A palladium catalyst (e.g., 10% Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature for 12-24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the final product, 2,5-dioxa-8-azaspiro[3.5]nonane.
Biological Assays
1. Monoacylglycerol Lipase (MGL) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against human MGL.
-
Materials:
-
Human recombinant MGL
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
MGL substrate: 4-methylumbelliferyl acetate (4-MUA)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., JZL184)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control wells).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of human recombinant MGL solution (final concentration to be optimized for linear reaction kinetics) to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 4-MUA substrate solution (final concentration to be optimized, typically around the Km value).
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. TRPM8 Antagonist Assay (Calcium Flux)
This protocol outlines a cell-based calcium flux assay to screen for antagonists of the TRPM8 channel.
-
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
Test compounds dissolved in DMSO
-
Positive control antagonist (e.g., AMTB)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
-
-
Procedure:
-
Seed the TRPM8-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting in Assay Buffer containing Pluronic F-127.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with Assay Buffer.
-
Add 100 µL of Assay Buffer containing the test compounds or DMSO (for control wells) to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading (Excitation: 485 nm, Emission: 525 nm).
-
Add a solution of the TRPM8 agonist (e.g., menthol at its EC₈₀ concentration) to all wells using the instrument's liquid handler.
-
Immediately record the fluorescence signal for 2-5 minutes.
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Determine the percent inhibition of the agonist-induced calcium influx for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
-
Visualizations
Caption: Synthetic workflow for 2,5-dioxa-8-azaspiro[3.5]nonane.
Caption: MGL inhibition by a 2,5-dioxa-8-azaspiro[3.5]nonane derivative.
Caption: Experimental workflow for a TRPM8 antagonist calcium flux assay.
References
Application Notes and Protocols for Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic peptides with enhanced potency, selectivity, and metabolic stability has driven the exploration of constrained peptidomimetics. Spirocyclic scaffolds have emerged as a valuable tool in this endeavor, as they can rigidly constrain the peptide backbone, often mimicking secondary structures like β-turns.[1] The incorporation of these non-natural building blocks can lead to improved pharmacological properties.[2] This document provides detailed application notes and protocols for the use of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, a unique spirocyclic building block, in solid-phase peptide synthesis (SPPS).
This compound serves as a conformationally restricted secondary amine. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard Boc-SPPS workflows.[3] The spirocyclic core, containing two oxygen atoms, introduces a unique geometric and polarity profile into the peptide chain, potentially influencing binding affinity and pharmacokinetic properties.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.27 g/mol | [4] |
| CAS Number | 1272412-69-7 | [4] |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | [5] |
| Storage | Room temperature, sealed in dry conditions. | [4] |
Application in Peptide Synthesis
This compound is designed for incorporation into peptide sequences as a non-natural building block. After the removal of the Boc protecting group, the resulting secondary amine can be acylated by the incoming activated amino acid in the growing peptide chain. This building block can be used to:
-
Induce conformational constraints in linear peptides.
-
Serve as a scaffold for creating novel peptide architectures.
-
Act as a surrogate for specific amino acid residues to probe structure-activity relationships (SAR).
-
Improve metabolic stability by replacing a scissile amide bond.
Experimental Protocols
The following protocols are based on standard, well-established solid-phase peptide synthesis (SPPS) procedures.[3][6] Researchers should optimize these protocols based on their specific peptide sequence and available instrumentation.
Protocol 1: Boc Deprotection of the Spirocyclic Amine on Resin
This protocol describes the removal of the Boc protecting group from the spirocyclic amine after it has been coupled to the resin-bound peptide.
Materials:
-
Peptide-resin functionalized with this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Shake the reaction vessel for 30 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 times).
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 times for 5 minutes each).
-
Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.
Protocol 2: Coupling of an Amino Acid to the Deprotected Spirocyclic Amine
This protocol details the coupling of the next Boc- or Fmoc-protected amino acid to the deprotected spirocyclic secondary amine on the resin.
Materials:
-
Deprotected spirocyclic amine-functionalized peptide-resin
-
Boc- or Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP) (3 equivalents)
-
HOBt or HOAt (3 equivalents)
-
DIEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
In a separate vial, dissolve the protected amino acid, coupling reagent, and HOBt/HOAt in DMF.
-
Add DIEA to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swelled and deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for 1-4 hours. The coupling to the secondary amine of the spirocycle may require longer reaction times or double coupling.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, although this will not be effective for the secondary amine of the spirocycle; chloranil test can be used).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
Quantitative Data Summary
While specific quantitative data for the incorporation of this compound is not yet widely published, the following table provides typical ranges for coupling efficiencies and conditions based on the incorporation of similar non-natural, sterically hindered, or secondary amine-containing building blocks in SPPS.
| Parameter | Typical Value/Range | Notes |
| Equivalents of Spiro-Building Block | 2 - 4 eq. | Relative to resin loading. |
| Equivalents of Coupling Reagent | 2 - 4 eq. | HBTU, HATU, or PyBOP are recommended. |
| Equivalents of Base (DIEA) | 4 - 8 eq. | |
| Coupling Time | 1 - 4 hours | May require extended time or double coupling. |
| Coupling Solvent | DMF, NMP | |
| Typical Coupling Efficiency | >90% | Dependent on the peptide sequence and coupling conditions. |
Visualizations
Logical Workflow for Incorporating the Spirocyclic Building Block
Caption: General workflow for a single incorporation cycle of the spirocyclic amine in SPPS.
Conceptual Diagram of Spirocyclic Constraint
Caption: Comparison between a flexible linear peptide and a spiro-constrained analogue.
References
Application Notes and Protocols: Incorporation of Spiro[3.5]nonane Scaffolds into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonane scaffold, a unique three-dimensional carbocyclic framework, has emerged as a promising structural motif in medicinal chemistry. Its inherent rigidity and well-defined exit vectors offer a compelling strategy for designing novel therapeutic agents with improved pharmacological profiles. This document provides detailed application notes and protocols on the incorporation of spiro[3.5]nonane scaffolds into bioactive molecules, with a primary focus on the extensively studied 7-azaspiro[3.5]nonane derivatives as potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.
Introduction to Spiro[3.5]nonane Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery for their ability to confer desirable properties upon bioactive molecules.[1][2] The spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring, provides a rigid, non-planar structure that can enhance target specificity, improve physicochemical properties, and explore novel chemical space.[1][3] While the broader spiro[3.5]nonane scaffold holds potential in various therapeutic areas, the most well-documented application to date is the development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[1][4]
Application Spotlight: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it an attractive target for the treatment of type 2 diabetes.[2][3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[2] A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists, with compound 54g emerging as a lead candidate with a desirable pharmacokinetic profile and glucose-lowering effects in diabetic rats.[4]
Quantitative Data: In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists
The following table summarizes the in vitro activity of representative 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The half-maximal effective concentration (EC₅₀) values indicate the concentration of the compound required to elicit a 50% maximal response in a human GPR119 activation assay.
| Compound ID | R¹ Group | R² Group | hGPR119 EC₅₀ (nM) |
| Analog 1 | Pyrimidin-2-yl | 2-Methylsulfonyl | 15 |
| Analog 2 | Pyrimidin-2-yl | Ethyl | 28 |
| Analog 3 | Pyridin-2-yl | 2-Methylsulfonyl | 89 |
| 54g | 5-ethyl-1,3,4-thiadiazol-2-yl | 4-fluorophenylsulfonyl | 2.5 |
Data adapted from studies on GPR119 agonists.[5][6]
Signaling Pathway and Experimental Workflow
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The diagram below illustrates the key steps in this pathway.
GPR119 agonist signaling pathway.
General Experimental Workflow for GPR119 Agonist Development
The development of 7-azaspiro[3.5]nonane-based GPR119 agonists follows a structured workflow from chemical synthesis to biological evaluation.
Workflow for GPR119 agonist development.
Experimental Protocols
Synthesis of the 7-Azaspiro[3.5]nonane Core Intermediate
A multi-step synthesis is required to prepare the core 7-azaspiro[3.5]nonane intermediate. For the purpose of this protocol, we will assume the availability of a key precursor.
Step 1: Deprotection of the Boc-protected Amine
-
To a solution of the tert-butyl 7-(4-fluorophenyl)sulfonyl-7-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a deprotecting agent like trifluoroacetic acid (TFA).[1]
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Remove the solvent under reduced pressure. The resulting crude amine salt is typically used in the next step without further purification.[1]
Step 2: N-Arylation/Alkylation
-
Dissolve the amine salt from the previous step in a solvent such as N,N-dimethylformamide (DMF).[1]
-
Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).[1]
-
Add the appropriate heterocyclic chloride or bromide (e.g., 2-chloro-5-ethyl-1,3,4-thiadiazole for compound 54g) (1.1 eq).[1]
-
Heat the reaction mixture (e.g., to 80-100 °C) until the reaction is complete.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.[1]
In Vitro cAMP Measurement Assay
This assay measures the ability of a compound to activate GPR119 and stimulate the production of intracellular cyclic AMP (cAMP).
-
Seed HEK293 cells stably expressing human GPR119 in 384-well plates and culture overnight.[1]
-
Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution containing 0.1% BSA and 20 mM HEPES).[1]
-
Serially dilute the test compounds in the assay buffer.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37 °C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]
-
Stop the reaction and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).[1]
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This in vivo assay evaluates the effect of a compound on glucose tolerance in a diabetic animal model.
-
Induce type 2 diabetes in male Sprague-Dawley rats using a high-fat diet and a low dose of streptozotocin.[7]
-
Fast the diabetic rats overnight before the experiment.[7]
-
Administer the test compound (e.g., compound 54g) or a vehicle orally at a specific dose.[7]
-
After a set time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[7]
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.[7]
-
Measure the blood glucose levels using a glucometer.[7]
Broader Applications and Future Directions
While the 7-azaspiro[3.5]nonane scaffold has been successfully utilized for GPR119 agonists, the parent spiro[3.5]nonane framework and its other derivatives remain relatively underexplored in medicinal chemistry. The unique three-dimensional nature of this scaffold suggests its potential for incorporation into a wider range of bioactive molecules targeting various disease areas, including oncology and infectious diseases.[3][7] For instance, spiro[3.5]nonane-1,3-diol is a versatile building block for the synthesis of more complex spirocyclic structures.[8] Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Scalable Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane Derivatives for Library Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane and its subsequent derivatization for the creation of chemical libraries. The unique three-dimensional architecture of this spirocyclic scaffold makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents.
Application Notes
The 2,5-dioxa-8-azaspiro[3.5]nonane core is a valuable scaffold in drug discovery, offering a rigid framework that can orient substituents in precise vectors, potentially leading to enhanced binding affinity and selectivity for biological targets. Its synthesis, while multi-stepped, can be performed on a scalable basis, making it suitable for library synthesis and further investigation in drug development programs. The secondary amine handle on the core structure provides a versatile point for diversification through various chemical transformations.
The overall synthetic strategy involves a four-step sequence starting from 3-((benzylamino)methyl)oxetan-3-ol. This is followed by N-acylation, intramolecular cyclization to form the spirocyclic lactam, reduction of the lactam, and finally, deprotection of the benzyl group to yield the desired spirocyclic amine. This primary scaffold can then be readily functionalized to generate a diverse library of compounds for screening.
Synthetic Workflow Overview
Caption: Overall workflow for the synthesis and diversification of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold.
Experimental Protocols
Protocol 1: Synthesis of the 2,5-dioxa-8-azaspiro[3.5]nonane Core Scaffold
This protocol details the four-step synthesis of the core scaffold.
Step 1: Synthesis of N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide
-
Materials: 3-((benzylamino)methyl)oxetan-3-ol, chloroacetyl chloride, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one
-
Materials: N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide, sodium hydride (NaH) or n-butyllithium, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of the product from Step 1 (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane
-
Materials: 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one, lithium aluminum hydride (LiAlH₄), anhydrous THF.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of the product from Step 2 (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 4: Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane
-
Materials: 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the product from Step 3 (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (10-20% by weight).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the final product, 2,5-dioxa-8-azaspiro[3.5]nonane.
-
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 3-((benzylamino)methyl)oxetan-3-ol | Chloroacetyl chloride, Triethylamine | N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide | 80-90 |
| 2 | Product of Step 1 | Sodium hydride | 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one | 70-80 |
| 3 | Product of Step 2 | Lithium aluminum hydride | 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane | 85-95 |
| 4 | Product of Step 3 | 10% Pd/C, H₂ | 2,5-dioxa-8-azaspiro[3.5]nonane | 90-99 |
Table 1: Summary of the synthetic steps for the core scaffold with representative yields.
Protocol 2: Library Synthesis via Derivatization of the Core Scaffold
The secondary amine of 2,5-dioxa-8-azaspiro[3.5]nonane is a versatile handle for diversification. Below are general protocols for common derivatization reactions.
A. Amide Coupling
-
Materials: 2,5-dioxa-8-azaspiro[3.5]nonane, desired carboxylic acid, coupling agent (e.g., HATU, HBTU), base (e.g., DIPEA), anhydrous solvent (e.g., DMF, DCM).
-
Procedure:
-
In a vial, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Add the base (2.0 eq) and stir for 5-10 minutes to pre-activate the acid.
-
Add a solution of 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) in the anhydrous solvent.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC or other suitable chromatographic techniques.
-
B. Reductive Amination
-
Materials: 2,5-dioxa-8-azaspiro[3.5]nonane, desired aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride), solvent (e.g., DCE, DCM).
-
Procedure:
-
To a solution of 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) and the aldehyde or ketone (1.1 eq) in the solvent, add the reducing agent (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC).
-
C. Sulfonylation
-
Materials: 2,5-dioxa-8-azaspiro[3.5]nonane, desired sulfonyl chloride, base (e.g., triethylamine, pyridine), solvent (e.g., DCM).
-
Procedure:
-
Dissolve 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) and the base (1.5 eq) in the solvent at 0 °C.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
-
| Reaction Type | Reagent 1 | Reagent 2 | Product Type |
| Amide Coupling | Carboxylic Acid (R-COOH) | HATU, DIPEA | Amide |
| Reductive Amination | Aldehyde/Ketone (R-CHO/R₂C=O) | NaBH(OAc)₃ | Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Triethylamine | Sulfonamide |
Table 2: General derivatization reactions for library synthesis.
Library Synthesis Workflow
Application of Spirocyclic Oxetanes in Enhancing Drug-like Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic oxetanes are gaining significant traction in medicinal chemistry as valuable structural motifs for enhancing the drug-like properties of therapeutic candidates. This four-membered heterocyclic ring system, characterized by its inherent three-dimensionality and polarity, offers a unique tool to overcome common challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity. The incorporation of a spirocyclic oxetane can lead to profound improvements in a molecule's physicochemical and pharmacokinetic profile, ultimately increasing its potential for clinical success.
This document provides detailed application notes on the benefits of incorporating spirocyclic oxetanes into drug candidates, supported by quantitative data. Furthermore, it offers comprehensive protocols for the synthesis of a key spirocyclic oxetane building block and for the in vitro assays used to evaluate the resulting improvements in drug-like properties.
Key Advantages of Incorporating Spirocyclic Oxetanes
The introduction of a spirocyclic oxetane moiety can positively influence several key drug-like properties:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring can significantly increase the aqueous solubility of a compound, which is a critical factor for oral bioavailability. Replacing non-polar groups, such as a gem-dimethyl group, with a spirocyclic oxetane can lead to a substantial increase in solubility, in some cases by a factor of 4 to over 4000.[1][2][3]
-
Improved Metabolic Stability: Spirocyclic oxetanes can serve as metabolically robust bioisosteres for more labile functional groups. For instance, replacing a morpholine ring, which is prone to oxidative metabolism, with a spirocyclic oxetane like 2-oxa-6-azaspiro[3.3]heptane can enhance metabolic stability while preserving or even improving solubility.[1]
-
Modulation of Lipophilicity (LogD): The incorporation of an oxetane can reduce a compound's lipophilicity, which is often desirable to improve its overall ADME (absorption, distribution, metabolism, and excretion) profile.[4]
-
Reduced Basicity (pKa) of Adjacent Amines: The electron-withdrawing nature of the oxetane oxygen can significantly lower the pKa of a neighboring amine. An oxetane positioned alpha to an amine can reduce its pKa by approximately 2.7 units, which can be advantageous in mitigating off-target effects associated with high basicity.[4][5]
-
Increased Three-Dimensionality: The rigid, sp³-rich spirocyclic scaffold introduces a defined three-dimensional geometry, which can lead to improved target engagement and selectivity.[4]
Data Presentation: Quantitative Impact of Spirocyclic Oxetanes
The following tables summarize the quantitative improvements in drug-like properties observed upon the incorporation of spirocyclic oxetanes in various molecular scaffolds.
Table 1: Impact of Oxetane Incorporation on Aqueous Solubility
| Parent Compound (Functional Group) | Analog with Spirocyclic Oxetane | Fold Increase in Aqueous Solubility | Reference |
| Compound with gem-dimethyl group | Corresponding compound with spirocyclic oxetane | 4 - >4000 | [1][2][3] |
| Lipophilic open-chain scaffold | Same scaffold with oxetane replacing a methylene group | 25 - 4000 | [1] |
Table 2: Comparative Metabolic Stability: Morpholine vs. Spirocyclic Oxetane Analogs
| Compound with Morpholine Ring | Analog with 2-oxa-6-azaspiro[3.3]heptane | Observation | Reference |
| Susceptible to oxidative degradation | Increased stability towards oxidative metabolism | Spirocyclic oxetane serves as a metabolically stable bioisostere. | [1] |
Table 3: Effect of Oxetane on the pKa of an Adjacent Amine
| Compound | pKa of Amine | Change in pKa | Reference |
| Amine without adjacent oxetane | 9.9 | - | [4] |
| Amine with α-oxetane | 7.2 | -2.7 | [4] |
Experimental Protocols
Synthesis of a Key Building Block: 2-oxa-6-azaspiro[3.3]heptane
This protocol describes a common method for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a versatile building block for introducing the spirocyclic oxetane moiety.
Diagram: Synthetic Pathway for 2-oxa-6-azaspiro[3.3]heptane
Caption: Synthesis of 2-oxa-6-azaspiro[3.3]heptane.
Materials:
-
3,3-bis(bromomethyl)oxetane
-
Primary amine (e.g., benzylamine as a protecting group)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile or DMF)
-
Palladium on carbon (for deprotection if using benzylamine)
-
Hydrogen source (e.g., H₂ gas or ammonium formate)
Procedure:
-
Alkylation: To a solution of the primary amine (1 equivalent) and base (2.2 equivalents) in the chosen solvent, add 3,3-bis(bromomethyl)oxetane (1 equivalent).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the protected 2-oxa-6-azaspiro[3.3]heptane.
-
Deprotection (if necessary): If a protecting group like benzylamine was used, dissolve the protected product in a suitable solvent (e.g., ethanol or methanol). Add palladium on carbon and a hydrogen source.
-
Stir the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired 2-oxa-6-azaspiro[3.3]heptane.
Kinetic Solubility Assay
This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.[6][7][8][9][10]
Diagram: Workflow for Kinetic Solubility Assay
Caption: Kinetic solubility assay workflow.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (clear bottom for UV, black for nephelometry)
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
-
Filtration plate (for direct UV method)
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS buffer.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the PBS plate.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
For Nephelometry: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility.
-
For Direct UV/Vis: Filter the solutions through a filtration plate into a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax. Calculate the concentration in each well using a standard curve and determine the highest concentration that remains in solution.
Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.[11][12][13][14][15]
Diagram: Workflow for Microsomal Stability Assay
Caption: Microsomal stability assay workflow.
Materials:
-
Test compound
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Magnesium chloride (MgCl₂)
-
Cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., in acetonitrile or DMSO).
-
In a 96-well plate, add the phosphate buffer, MgCl₂, and liver microsomes.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an aliquot of the incubation mixture to a well containing cold acetonitrile with an internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Determine the rate of disappearance and calculate the half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.[16][17][18][19][20]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Caco-2 permeability assay workflow.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell plates (e.g., 24-well)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts.
-
Culture the cells for approximately 21 days, changing the medium regularly, to allow them to differentiate and form a confluent monolayer.
-
Measure the TEER of the monolayer to ensure its integrity.
-
Wash the cell monolayer with transport buffer.
-
Add the test compound dissolved in transport buffer to the donor compartment (apical for A-to-B transport, basolateral for B-to-A transport).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions to assess the extent of absorption and determine if the compound is a substrate for efflux transporters.
Conclusion
Spirocyclic oxetanes are a powerful tool in the medicinal chemist's arsenal for rationally designing drug candidates with improved physicochemical and pharmacokinetic properties. Their ability to enhance solubility, increase metabolic stability, and fine-tune other key parameters makes them an attractive structural motif for overcoming common drug development hurdles. The protocols provided herein offer a starting point for the synthesis and evaluation of spirocyclic oxetane-containing compounds, enabling researchers to leverage the benefits of this unique scaffold in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. enamine.net [enamine.net]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of azaspiro[3.5]nonane derivatives
Welcome to the technical support center for the synthesis of azaspiro[3.5]nonane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Spirocyclization (Dieckmann Condensation)
Q1: I am getting a low yield during the intramolecular Dieckmann condensation to form the azaspiro[3.5]nonane core. What are the common causes and how can I improve it?
A1: Low yields in the Dieckmann condensation for forming the spirocyclic core are a common issue. The primary reasons often involve the choice of base, reaction temperature, and concentration.[1]
-
Base Selection: The strength and steric hindrance of the base are critical. Standard alkoxide bases like sodium ethoxide may not be sufficient. Stronger, non-nucleophilic bases are often required to efficiently deprotonate the α-carbon and drive the reaction forward.[1][2]
-
Reaction Temperature: The temperature needs to be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition.
-
Concentration: High concentrations of the starting diester can favor intermolecular side reactions, leading to polymeric byproducts instead of the desired intramolecular cyclization.[1]
Recommended Solutions:
-
Optimize the Base: Switch to a stronger, sterically hindered base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). These bases can improve deprotonation efficiency and minimize side reactions.[1][2]
-
Adjust Temperature: If using a base like NaH, refluxing in a high-boiling solvent like toluene is often effective.[3] For bases like KOtBu, the reaction may proceed at a lower temperature (e.g., 60°C).[4]
-
Use High-Dilution Conditions: To minimize intermolecular side reactions, perform the reaction at high dilution (e.g., 0.01 M). This can be achieved by the slow addition of the diester to a solution of the base using a syringe pump.[1]
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Base | Sodium Ethoxide | Sodium Hydride | Potassium tert-Butoxide |
| Solvent | Ethanol | Toluene | Tetrahydrofuran (THF) |
| Temperature | Reflux (78°C) | Reflux (111°C) | 60°C |
| Concentration | 0.1 M | 0.1 M | 0.01 M (Slow Addition) |
| Typical Yield | 20-30% | 40-50% | 75-85% |
| Table 1: Illustrative comparison of reaction conditions for the Dieckmann condensation step in the synthesis of a 7-azaspiro[3.5]nonane precursor. Yields are hypothetical and for comparative purposes. |
Q2: I am observing significant amounts of a high molecular weight, polymeric byproduct in my Dieckmann condensation reaction. What is causing this and how can I prevent it?
A2: The formation of polymeric material is a classic sign of competing intermolecular condensation reactions.[1] This occurs when the enolate of one diester molecule reacts with the ester of another molecule, rather than with the other ester group on the same molecule. This is particularly problematic at higher concentrations.
Preventative Measures:
-
High-Dilution: As mentioned above, using high-dilution techniques is the most effective way to favor the desired intramolecular reaction.
-
Slow Addition: Slowly adding the diester to the base ensures that the concentration of the unreacted diester remains low at all times, further discouraging intermolecular reactions.
-
Solvent Choice: In some cases, the choice of solvent can influence the outcome. Polar aprotic solvents like DMSO have been shown to enhance the rate of intramolecular cyclization.[1][5]
Issue 2: Low Yield in Suzuki Coupling for Derivatization
Q3: I am attempting to functionalize my N-Boc-7-azaspiro[3.5]nonane intermediate via a Suzuki coupling with an aryl bromide, but the yield is poor.
A3: Low yields in Suzuki coupling reactions involving nitrogen-containing heterocycles can be due to several factors, including catalyst deactivation, inappropriate choice of base or solvent, and side reactions.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. The nitrogen atom in the piperidine ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Base: The base plays a key role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Side Reactions: The most common side reaction in Suzuki couplings is the homocoupling of the boronic acid reagent, which is often promoted by the presence of oxygen.[6]
Recommended Solutions:
-
Catalyst and Ligand Selection: For coupling with aryl bromides, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky phosphine ligand such as SPhos or XPhos are often effective.
-
Base and Solvent System: A common and effective system is K₂CO₃ in a mixture of 1,4-dioxane and water.[7] For more challenging couplings, stronger bases like Cs₂CO₃ may be required.
-
Degassing: Thoroughly degas the reaction mixture before adding the catalyst to minimize homocoupling of the boronic acid. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | Na₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | THF/H₂O | 1,4-Dioxane/H₂O |
| Temperature | 80°C | 80°C | 100°C |
| Typical Yield | 30-40% | 60-70% | >90% |
| Table 2: Illustrative comparison of reaction conditions for the Suzuki coupling of an N-Boc-azaspiro[3.5]nonane intermediate with an aryl bromide. Yields are hypothetical and for comparative purposes. |
Q4: My TLC plate shows a spot corresponding to the homocoupled byproduct of my boronic acid. How can I minimize this?
A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
Minimization Strategies:
-
Rigorous Degassing: Ensure your reaction solvent and setup are thoroughly deoxygenated before adding the palladium catalyst.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
This protocol is adapted from a patented procedure and involves a two-step cyclization process.[8][9]
Step 1: First Cyclization
-
To a reactor, add N,N-dimethylformamide (DMF, 10 volumes).
-
Add bis(2-chloroethyl) ether (1.0 eq), cyanoacetaldehyde diethyl acetal (1.1 eq), an acid-binding agent such as anhydrous potassium carbonate (1.5 eq), and a catalytic amount of an iodo metal salt (e.g., KI, 0.1 eq).
-
Stir the mixture and rapidly heat to 80-90°C.
-
Maintain the temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0°C and add purified water (5 volumes) and ethyl acetate (10 volumes).
-
Stir, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 10% sodium bicarbonate solution (2 volumes).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Second Cyclization (Reduction)
-
To a reactor under a nitrogen atmosphere, add tetrahydrofuran (THF, 10 volumes) and the crude intermediate from Step 1.
-
Cool the mixture to -10°C.
-
Slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise over 1 hour, maintaining the temperature below 0°C.
-
Stir the reaction mixture for 4-8 hours at room temperature.
-
Carefully quench the reaction by the slow, sequential addition of purified water (equal volume to the mass of LiAlH₄ used), 15% sodium hydroxide solution (equal volume to the mass of LiAlH₄ used), and then more purified water (3 times the volume of the mass of LiAlH₄ used).
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina to afford the refined 7-oxo-2-azaspiro[3.5]nonane. The reported total yield for this two-step process is between 56.3% and 82.6%.[8]
Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol is adapted from a solid-phase synthesis strategy and is suitable for library generation.[4]
-
Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM). Add a solution of Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and N,N-diisopropylethylamine (DIEA, 4.0 eq) in anhydrous DCM and agitate for 4 hours. Wash the resin and cap any remaining active sites.
-
Fmoc-Deprotection and Acylation: Swell the resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin. Acylate the free amine with 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) pre-activated with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF.
-
Dieckmann Condensation & Decarboxylation:
-
Swell the acylated resin in anhydrous THF.
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate at 60°C for 8 hours.
-
Cool, drain, and wash the resin with THF.
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.
-
-
N-Boc Deprotection and Diversification: Swell the resin in anhydrous DCM and treat with 20% trifluoroacetic acid (TFA) in DCM to remove the Boc group. Wash the resin. Acylate the resulting free amine with a desired carboxylic acid using HATU and DIEA.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 1:99 TFA/DCM) for 1 hour. Filter and collect the filtrate. Concentrate the filtrate and precipitate the crude product with cold diethyl ether. Purify by reverse-phase HPLC.
Visualizations
Caption: Simplified GPR119 signaling pathway activated by an azaspiro[3.5]nonane agonist.[8][10][11]
Caption: A troubleshooting workflow for low yield in azaspiro[3.5]nonane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Common side reactions with Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
While specific side reaction data for this exact molecule is not extensively documented in publicly available literature, potential side reactions can be inferred based on the chemistry of the Boc (tert-butoxycarbonyl) protecting group and the spirocyclic diether structure.
-
During Boc Deprotection: The most common side reactions occur during the removal of the Boc group, which is typically achieved under acidic conditions (e.g., trifluoroacetic acid - TFA).
-
Formation of tert-butylated byproducts: The tert-butyl cation generated during deprotection can react with nucleophilic residues on the substrate or in the reaction mixture.
-
Incomplete Deprotection: Insufficient acid strength, low reaction temperature, or short reaction times can lead to incomplete removal of the Boc group.[1] Steric hindrance around the nitrogen atom can also contribute to this issue.[1]
-
Degradation of Acid-Sensitive Groups: If the rest of the molecule contains other acid-labile functional groups, they may be cleaved or degraded during Boc deprotection.[1]
-
-
During Synthesis/Handling:
-
Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the ether linkages in the spirocyclic system.
-
Q2: My Boc deprotection reaction of this compound is sluggish or incomplete. What are the possible causes and solutions?
Incomplete Boc deprotection is a frequent issue in organic synthesis.[1] Several factors could be responsible:
| Potential Cause | Troubleshooting Suggestions |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM). Ensure the acid is fresh, as some acids like TFA can absorb water, reducing their effectiveness.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid degradation of the product. |
| Short Reaction Time | Extend the reaction time and continue to monitor its progress. |
| Steric Hindrance | For sterically hindered substrates, stronger acids or higher temperatures may be necessary.[1] |
| Poor Substrate Solubility | Ensure the starting material is fully dissolved in the reaction solvent.[1] If solubility is an issue, consider alternative solvent systems. |
Q3: How can I monitor the progress of the Boc deprotection reaction?
Regular monitoring is crucial for determining the reaction endpoint and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the consumption of the starting material and the formation of the product. The deprotected amine will have a different retention factor (Rf) and may require a different visualization stain (e.g., ninhydrin) compared to the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information on the presence of the starting material, desired product, and any potential byproducts by analyzing their mass-to-charge ratios.
Troubleshooting Guides
Guide 1: Issues with Boc Protection of the Parent Amine
If you are synthesizing this compound, you may encounter issues during the Boc protection step of the corresponding free amine.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Boc-Protected Product | Poorly nucleophilic amine. | While the amine in the spirocycle is a secondary amine and generally nucleophilic, ensure reaction conditions are optimal. Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] |
| Insoluble starting material (amine salt). | If the starting amine is a salt (e.g., hydrochloride), it may have poor solubility in common organic solvents. Perform a "free-basing" step by treating the salt with a base and extracting the free amine into an organic solvent before the protection reaction.[3] | |
| Competing reactions. | Ensure the reaction is performed under anhydrous conditions if using reagents sensitive to moisture. | |
| Formation of Multiple Products | Presence of other nucleophilic sites. | This is less of a concern for the parent amine but critical for more complex derivatives. If other reactive amines are present, consider orthogonal protecting group strategies.[4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This is a general protocol and may require optimization for specific substrates.
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).[2]
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, but this can be adjusted.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purification: The resulting crude amine salt can be purified by an appropriate method, such as recrystallization, precipitation, or chromatography.
Caution: Boc deprotection reactions produce carbon dioxide and isobutylene gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed.[2]
Visualizations
Caption: Boc Protection Workflow
Caption: Boc Deprotection Workflow
References
Preventing oxetane ring-opening during functionalization
Technical Support Center: Oxetane Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: preventing the undesired ring-opening of oxetanes during their functionalization.
Frequently Asked Questions (FAQs)
Q1: What makes the oxetane ring susceptible to opening?
A1: The susceptibility of the oxetane ring to cleavage stems primarily from its inherent ring strain, which is approximately 25.5 kcal/mol.[1] This strain is comparable to that of an epoxide (27.3 kcal/mol) and significantly higher than that of a tetrahydrofuran (5.6 kcal/mol).[1] This stored energy provides a thermodynamic driving force for ring-opening reactions. The ring is particularly sensitive to acidic conditions (both Brønsted and Lewis acids), which can protonate the ring oxygen, activating the ring for nucleophilic attack and subsequent cleavage.[2][3][4][5] While generally more stable under neutral to basic conditions, strong bases paired with potent nucleophiles can also promote ring-opening.[2]
Q2: Are certain substitution patterns on the oxetane ring more stable than others?
A2: Yes, the substitution pattern significantly influences the stability of the oxetane ring. A general rule is that 3,3-disubstituted oxetanes are more stable than other substitution patterns.[4][5] The steric hindrance provided by the substituents at the 3-position can physically block the trajectory of an external nucleophile's attack on the C–O σ* antibonding orbital, thus inhibiting a key pathway for ring-opening.[5] Conversely, the presence of an internal nucleophile, such as an alcohol or amine substituent on a 3,3-disubstituted oxetane, can make the ring more prone to opening under acidic conditions.[4][5]
Q3: What general reaction conditions should be avoided to maintain the integrity of the oxetane ring?
A3: To minimize the risk of ring-opening, the following conditions should be approached with caution or avoided altogether:
-
Strongly Acidic Conditions: Both Brønsted and Lewis acids can catalyze ring-opening to form 1,3-diols or other rearranged products.[2][3]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy to overcome the kinetic barrier to ring cleavage, especially in the presence of other reactive species.[2][4][5]
-
Harsh Reagents: The use of aggressive or highly reactive reagents may lead to undesired side reactions, including the cleavage of the strained oxetane ring.[4][5] Whenever possible, opt for milder alternatives.
Troubleshooting Guides for Specific Reactions
Issue 1: Ring-Opening Observed During Amide Coupling with Oxetane-Carboxylic Acids or Amines
You are attempting to form an amide bond involving an oxetane-containing carboxylic acid or amine, but you are observing low yields of the desired product and evidence of ring-opened byproducts.
Potential Causes:
-
Harsh Coupling Reagents: Standard peptide coupling reagents can sometimes be too harsh or acidic, leading to degradation of the oxetane moiety.
-
High Reaction Temperature: Heating the reaction to force the coupling can promote ring-opening.
-
Intramolecular Protonation: Oxetane-carboxylic acids can be unstable, especially upon heating, as the carboxylic acid can intramolecularly protonate the oxetane oxygen, leading to isomerization into lactones.[6]
Recommended Solutions:
-
Select Mild Coupling Reagents: Utilize coupling reagents known for their mild reaction conditions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are often successful.[7]
-
Maintain Low Temperatures: Perform the coupling at room temperature or below (e.g., 0 °C) to minimize side reactions.
-
Alternative Synthetic Strategies: Consider alternative disconnections. A novel method involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, which mimics a typical amide coupling and can be performed under mild conditions.[8][9] This avoids the potential instability of oxetane-carboxylic acids.
Troubleshooting Workflow: Amide Coupling
Issue 2: Ring-Opening During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
You are performing a Suzuki-Miyaura cross-coupling with an oxetane-containing halide or boronic acid, but the reaction is failing or giving ring-opened products.
Potential Causes:
-
Catalyst/Ligand Choice: The combination of palladium source and ligand may not be optimal, requiring harsher conditions that degrade the oxetane.
-
Base Strength and Type: The base used can influence catalyst activity and stability. An inappropriate base can lead to side reactions.
-
Solvent and Temperature: High temperatures and certain solvents can contribute to catalyst decomposition and substrate instability.[10]
-
Oxygen Contamination: Traces of oxygen can deactivate the palladium catalyst, leading to incomplete conversion and the temptation to increase temperature, which in turn risks ring-opening.[10]
Recommended Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen. This can be done by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[10][11]
-
Optimize Reaction Conditions: Use a well-established, mild protocol. For example, coupling 3-iodooxetane with arylboronic acids has been shown to be effective using a nickel catalyst system or a palladium catalyst at moderate temperatures (80-100 °C).[11]
-
Screen Catalysts and Bases: If a standard protocol fails, screen different combinations of palladium catalysts, ligands, and bases to find a milder system that works for your specific substrate.
The following table summarizes successful, ring-preserving coupling reactions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyloxetane | 75 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)oxetane | 82 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)oxetane | 78 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)oxetane | 65 |
| Data adapted from a representative protocol.[11] |
This protocol provides a starting point for the cross-coupling of 3-iodooxetane with various arylboronic acids while preserving the oxetane ring.[11]
Materials:
-
3-Iodooxetane (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Nickel(II) chloride (NiCl₂) (0.1 equiv.)
-
Triphenylphosphine (PPh₃) (0.2 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine 3-iodooxetane, the arylboronic acid, and potassium phosphate.[11]
-
Catalyst Addition: Add the Nickel(II) chloride and triphenylphosphine to the flask.[11]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Add anhydrous dioxane and degassed water via syringe.[11]
-
Heating: Heat the reaction mixture to 80-100 °C.[11]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Spirocyclic Building Blocks
Welcome to the technical support center for the scale-up synthesis of spirocyclic building blocks. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning spirocycle synthesis from the laboratory bench to larger-scale production. Here you will find troubleshooting guidance for common issues and answers to frequently asked questions.
Troubleshooting Guide
Scaling up the synthesis of spirocyclic compounds often introduces challenges not observed at the lab scale.[1][2] Below is a guide to help you troubleshoot common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Decreased Yield | Inefficient Mixing: In larger vessels, inadequate agitation can lead to localized concentrations of reagents or "hot spots," promoting side reactions.[1] | - Use a mechanical stirrer appropriate for the vessel geometry. - For very large scales, consider a reactor with baffles to improve mixing.[1] |
| Poor Temperature Control: Exothermic reactions that are easily managed in a small flask can lead to significant temperature increases in a large reactor, causing side product formation.[1] | - Use a jacketed reactor with a circulating cooling system. - Add reagents slowly to control the exotherm.[1] | |
| Changes in Reaction Kinetics: The surface area-to-volume ratio decreases on scale-up, which can affect heat and mass transfer, altering reaction kinetics.[1][2] | - Re-optimize reaction parameters such as temperature, concentration, and addition rates at the larger scale. | |
| Low Conversion of Starting Material | Incorrect Stoichiometry or Reagent Degradation: The impact of impurities or slight inaccuracies in reagent measurement is magnified at a larger scale. | - Re-evaluate and confirm reagent stoichiometry for the larger batch. - Ensure the quality and purity of all starting materials and reagents.[1] |
| Product Degradation | Prolonged Reaction Time or Harsh Work-up: Extended reaction times or exposure to harsh pH or high temperatures during work-up can degrade the desired product.[1] | - Monitor the reaction closely (e.g., by TLC, LC-MS) and quench it promptly upon completion. - Optimize the work-up procedure to be as mild and efficient as possible.[1] |
| Formation of Multiple Side Products | Poor Temperature Control: As mentioned, inadequate heat dissipation can lead to undesired side reactions.[1] | - Implement robust temperature control measures as described above. |
| Reagent Instability: Some reagents or intermediates may not be stable over the longer addition or reaction times required for scale-up. | - Investigate the stability of all reagents and intermediates under the reaction conditions. - Consider generating unstable reagents in situ. | |
| Stereocontrol Issues (Diastereo- or Enantioselectivity) | Temperature Fluctuations: Stereoselectivity can be highly sensitive to reaction temperature. | - Maintain strict temperature control throughout the reaction. |
| Solvent Effects: The choice of solvent can influence the transition state of the reaction, affecting stereochemical outcomes. | - Screen different solvents to find one that provides optimal stereoselectivity and is suitable for scale-up. | |
| Catalyst Activity/Loading: The efficiency of a chiral catalyst may change with scale. | - Re-evaluate the optimal catalyst loading for the larger scale. - Ensure the catalyst is pure and handled correctly to prevent deactivation. | |
| Purification Difficulties | Impurity Profile: Minor impurities at a small scale can become major contaminants in a large batch, complicating purification.[1] | - Re-optimize reaction conditions to minimize the formation of problematic impurities.[3] - Develop a robust crystallization process, as this is often the most cost-effective purification method at scale.[3] |
| Product Solubility: The product may have poor solubility in solvents suitable for chromatography or crystallization, making handling difficult.[3] | - Conduct a thorough solubility study to identify appropriate solvents for extraction, washing, and crystallization.[3] | |
| Emulsion Formation: During aqueous work-up, emulsions can form, leading to product loss.[1] | - Add brine to the aqueous layer to help break emulsions.[1] - Adjust the pH of the aqueous layer carefully.[1] | |
| Oily Product: The presence of impurities can inhibit crystallization, resulting in an oily product.[1] | - Attempt to obtain seed crystals by purifying a small sample to high purity (e.g., via preparative TLC or HPLC).[1] - Screen various solvent systems for crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are spirocyclic building blocks important in drug discovery?
A1: Spirocycles are increasingly popular in drug discovery for several reasons. Their inherent three-dimensional structure allows them to present functionality in all three dimensions, which can lead to better interactions with the complex 3D binding sites of biological targets like enzymes.[4] This contrasts with traditional flat aromatic scaffolds.[5] The rigid nature of many spirocycles can lock a molecule's conformation, improving binding affinity and selectivity.[6] Additionally, spirocyclic scaffolds can enhance physicochemical properties such as solubility and metabolic stability, while also providing access to novel chemical space for intellectual property claims.[4][6][7]
Q2: What are the fundamental challenges in synthesizing spirocycles?
A2: The primary synthetic challenge is the construction of the spirocenter, which is a quaternary carbon atom connecting the two rings.[4] This can be sterically demanding to form. Furthermore, many spirocyclic molecules contain multiple stereocenters, and controlling the relative and absolute stereochemistry during the synthesis is a significant hurdle that must be overcome.[4]
Q3: What are the most common synthetic strategies for preparing spirocycles?
A3: Several powerful methods are used, including:
-
Organocatalytic Cascade Reactions: These reactions can build multiple stereocenters in a single step with high stereoselectivity.[3]
-
[3+2] Cycloaddition Reactions: Often using in-situ generated azomethine ylides, these are effective for building five-membered heterocyclic spiro-rings.[3][8]
-
Prins Cyclizations: These can be used to form spirocyclic pyran and oxepene frameworks with high stereoselectivity.[9]
-
1,3-Dipolar Cycloaddition: This is a common method for synthesizing five-membered heterocycles.[10]
-
Transition Metal-Catalyzed Reactions: Various transition metals can catalyze the formation of the spirocyclic core.[3]
Q4: How does the N-protecting group on an indolinone precursor affect spiro-oxindole synthesis?
A4: The N-protecting group on the indolinone ring has a significant electronic influence on the stereochemical outcome of the reaction, particularly in cascade reactions involving an aldol cyclization step.[3] The choice of this group can affect the reactivity of the precursor and the stability of intermediates, thereby influencing the yield and stereoselectivity of the final spirocyclic product.
Q5: Are there safety concerns specific to the scale-up of spirocycle synthesis?
A5: Yes. Some synthetic routes may involve hazardous reagents or intermediates that pose a greater risk at a larger scale. For example, the multi-gram synthesis of certain low-molecular-weight nitro compounds can carry an explosion hazard.[11] Similarly, reactions that are highly exothermic require careful management to prevent thermal runaway in large reactors.[1] A thorough safety review is critical before any scale-up operation.
Quantitative Data Summary
The following table presents illustrative data on how reaction parameters can change upon scale-up. Note that specific results will vary greatly depending on the reaction.
| Reaction Type | Scale | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Observation |
| Organocatalytic Michael Reaction[12] | 3.0 mmol | 38% | >99:1 dr, 92% ee | To achieve comparable results to a smaller scale, the reaction time needed to be prolonged.[12] |
| Ring-Expansion with [1.1.1]Propellane[13] | 0.3 mmol | ~70-80% | N/A | The reaction was successfully scaled up to 0.3 mol (1000x), affording 56g of product, demonstrating robustness.[13] |
| Hydroboration-Oxidation[11] | Multigram | 71-83% | N/A | This step was identified as potentially problematic for scale-up but still achievable with good yields.[11] |
Experimental Protocols
Representative Protocol: Organocatalytic Michael/Aldol Cascade for Spiro-oxindole Synthesis
This protocol is an illustrative example based on common strategies reported in the literature for the synthesis of spiro-decalin oxindoles.[12]
Objective: To synthesize a functionalized spiro-decalin oxindole derivative via a sequential organocatalytic Michael addition followed by a DBU-catalyzed domino Michael/Aldol reaction.
Materials:
-
Substituted isatin derivative (1.0 eq)
-
Cyclohexenone derivative (1.1 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (C9-catalyst) (20 mol%)
-
Benzoic Acid (co-catalyst) (20 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (30 mol%)
-
Dichloromethane (DCM), Anhydrous
-
Toluene, Anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Michael Addition:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the isatin derivative (1.0 eq), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20 mol%), and benzoic acid (20 mol%).
-
Dissolve the solids in anhydrous toluene.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the cyclohexenone derivative (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate via flash column chromatography.
-
-
Domino Michael/Aldol Cyclization:
-
Dissolve the purified Michael adduct in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.
-
Add DBU (30 mol%) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final spiro-decalin oxindole derivative.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and comparison to literature data.
Visualizations
Caption: General workflow for scaling up spirocycle synthesis.
Caption: Decision tree for troubleshooting scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drughunter.com [drughunter.com]
- 8. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of spirocyclic oxindoles via Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Diastereoselectivity in Spirocyclization Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high diastereoselectivity in spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor diastereoselectivity in spirocyclization reactions?
Poor diastereoselectivity in spirocyclization reactions often stems from a variety of factors influencing the transition state of the cyclization. Key contributors include:
-
Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the energy difference between the diastereomeric transition states.[1][2][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the conformation of the substrate and the stability of the transition states.[2][3][4]
-
Substrate Structure: The steric and electronic properties of the substituents on the starting material play a crucial role in dictating the facial selectivity of the cyclization.[1][2][5]
-
Catalyst or Reagent Choice: In catalyzed reactions, the catalyst is a primary driver of stereoselectivity. For non-catalyzed reactions, the choice of reagents, such as Lewis or Brønsted acids, can be critical.[2][3]
-
Competing Reaction Pathways: The presence of undesired side reactions can complicate the stereochemical outcome.[1]
Q2: How can I systematically troubleshoot a spirocyclization reaction with low diastereoselectivity?
A systematic approach is crucial for optimizing diastereoselectivity. We recommend the following troubleshooting workflow:
-
Vary the Reaction Temperature: Screen a range of temperatures, as lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.[3][5]
-
Conduct a Solvent Screen: Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).[2][3]
-
Modify the Substrate: If possible, alter the steric bulk of substituents on the substrate to favor a specific approach of the reacting partners.[2][6]
-
Optimize the Catalyst/Reagent: For catalyzed reactions, screen a library of chiral ligands or catalysts. For acid-catalyzed reactions, test different Lewis or Brønsted acids.[2][3]
-
Adjust Reagent Addition: Slow addition of reagents can sometimes favor the desired catalyzed pathway over any non-selective background reactions.[5]
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) Observed in the Crude Reaction Mixture
Possible Cause & Solution
-
Sub-optimal Reaction Temperature: The energy difference between the diastereomeric transition states may be insufficient at the current temperature.
-
Inappropriate Solvent: The solvent may not be adequately differentiating the energies of the diastereomeric transition states.
-
Troubleshooting Step: Conduct a solvent screen using solvents of varying polarity and coordinating ability. Non-polar solvents often favor higher stereoselectivity in certain reactions.[3]
-
-
Insufficient Steric Influence from the Substrate: The existing substituents on the substrate may not be providing enough steric hindrance to direct the cyclization towards a single diastereomer.
-
Ineffective Catalyst or Reagent: The chosen catalyst or reagent may not be providing a sufficiently structured transition state to induce high diastereoselectivity.
Issue 2: Inconsistent Diastereoselectivity Between Batches
Possible Cause & Solution
-
Variable Reagent or Solvent Quality: Traces of water or other impurities can significantly affect the outcome of stereoselective reactions.
-
Troubleshooting Step: Ensure all reagents are of high purity and use freshly distilled, anhydrous solvents. When necessary, employ inert atmosphere techniques (e.g., glovebox or Schlenk line).[1]
-
-
Slight Variations in Reaction Temperature: Even small fluctuations in temperature can lead to inconsistent diastereomeric ratios.
-
Troubleshooting Step: Use a reliable and accurate temperature-controlled bath for the reaction. Monitor the internal reaction temperature if possible.
-
-
Differences in Reaction Time: If the product diastereomers can epimerize under the reaction conditions, variations in reaction time can alter the final observed ratio.
-
Troubleshooting Step: Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and check for any changes in the diastereomeric ratio over time.
-
Data Presentation
Table 1: Effect of Temperature on Diastereoselectivity in a Representative Spirocyclization
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 80 | 2:1 |
| 2 | 25 (Room Temp) | 5:1 |
| 3 | 0 | 10:1 |
| 4 | -20 | 15:1 |
| 5 | -78 | >20:1 |
Note: Data is illustrative and based on general trends observed in diastereoselective reactions where lower temperatures often favor higher selectivity.[3][5]
Table 2: Influence of Solvent on Diastereoselectivity
| Entry | Solvent | Dielectric Constant | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 2.4 | 12:1 |
| 2 | Dichloromethane | 9.1 | 8:1 |
| 3 | THF | 7.6 | 6:1 |
| 4 | Acetonitrile | 37.5 | 3:1 |
Note: This table illustrates a common trend where less polar solvents can lead to higher diastereoselectivity in certain spirocyclization reactions.[3]
Experimental Protocols
General Protocol for Optimizing Diastereoselectivity in an Acid-Catalyzed Spirocyclization
This protocol provides a general framework for optimizing the diastereoselectivity of a hypothetical acid-catalyzed spirocyclization of a substrate to a spirocyclic product.
1. Preparation of the Reaction Setup:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
The starting substrate (1.0 mmol) is dissolved in the chosen anhydrous solvent (10 mL).
2. Temperature Screening:
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C, -40 °C, 0 °C, or maintained at room temperature) using an appropriate cooling bath.
-
The acid catalyst (e.g., a Lewis acid like TiCl₄ or a Brønsted acid like TfOH, 0.1 equiv.) is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
3. Work-up and Analysis:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is analyzed by ¹H NMR spectroscopy or chiral HPLC to determine the diastereomeric ratio.
-
The product is purified by flash column chromatography.
4. Further Optimization:
-
Based on the initial results, further optimization can be carried out by systematically varying the solvent, catalyst, and catalyst loading.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Factors influencing the diastereoselectivity of spirocyclization.
References
Technical Support Center: Stability of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be robust and stable under basic, nucleophilic, and various reductive conditions, such as catalytic hydrogenation.[1][2] However, it is characteristically sensitive and labile to acidic conditions.[1][2] The spirocyclic dioxa-ether framework is generally stable under most conditions but can be susceptible to cleavage under very strong acidic conditions.
Q2: Under which specific conditions is the compound expected to be unstable?
A2: The compound is most susceptible to degradation under acidic conditions.[3] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group.[4][5] Even milder acidic conditions or the presence of Lewis acids can lead to deprotection. Additionally, high temperatures, particularly in polar protic solvents, can cause thermal deprotection.[4]
Q3: What are the primary degradation products?
A3: The most common degradation pathway is the acid-catalyzed removal of the Boc group. This reaction yields the deprotected amine (2,5-dioxa-8-azaspiro[3.5]nonane), carbon dioxide, and isobutene (which forms from the stable tert-butyl cation).[1][5]
Q4: How does the choice of solvent affect the stability of the compound?
A4: Solvent choice is critical, especially when acidic impurities may be present or when heating the sample.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): In the presence of acid, these solvents can facilitate the hydrolysis of the Boc group. At high temperatures (e.g., >150 °C), polar protic solvents like methanol and trifluoroethanol (TFE) can promote thermal deprotection even without added acid.[4]
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene): The compound is generally more stable in aprotic solvents, provided they are free of acidic impurities. However, thermal deprotection in solvents like THF and toluene is less efficient than in protic solvents.[4]
Q5: Is the compound stable under oxidative conditions?
A5: While the Boc-protected amine is generally stable, strong oxidizing agents could potentially interact with the ether oxygens or other parts of the molecule, though this is not the primary instability concern. Specific oxidative stability should be evaluated experimentally. Forced degradation studies often use hydrogen peroxide to test for oxidative liability.[6]
Troubleshooting Guide
Issue: I observed unexpected degradation of my compound during a reaction or workup. What is the likely cause?
Answer:
-
Check for Acidity: Review all reagents and solvents for the presence of acids. Common culprits include:
-
Using acidic reagents (e.g., TFA, HCl, acetic acid).
-
Employing solvents that may contain acidic impurities (e.g., older bottles of chloroform or DCM).
-
Acidic conditions generated in situ during the reaction.
-
Workup procedures involving an acid wash.
-
-
Evaluate Temperature: Assess the thermal stress on your compound. Reactions run at elevated temperatures, especially for prolonged periods, can cause degradation.[4]
-
Analyze Starting Materials: Ensure the starting material was pure and had not degraded during storage.
Issue: How can I confirm that the Boc group has been cleaved?
Answer: You can use standard analytical techniques to monitor for the appearance of the deprotected amine and the disappearance of your starting material:
-
Thin-Layer Chromatography (TLC): The deprotected amine is significantly more polar and will have a much lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You will observe a new peak corresponding to the mass of the deprotected amine (Molecular Weight: 143.18) and a decrease in the peak for the parent compound (Molecular Weight: 229.27).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the large singlet around 1.4 ppm, corresponding to the nine protons of the tert-butyl group, is a clear indicator of Boc group cleavage.
Issue: My experimental procedure requires acidic conditions, but I need to maintain the integrity of the Boc group. What are my options?
Answer: This is a common challenge in organic synthesis.
-
Use Milder Acids: If possible, screen for milder acidic conditions that are sufficient for your desired transformation but not harsh enough to cause significant deprotection.
-
Reduce Reaction Time/Temperature: Minimize the exposure of the compound to the acidic conditions.
-
Orthogonal Protecting Group Strategy: If acidic conditions are unavoidable, consider replacing the acid-labile Boc group with a protecting group that is stable to acid but can be removed under different conditions (e.g., a Cbz group, which is removed by hydrogenolysis).[1][2]
Stability Data Summary
The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on the known chemistry of the Boc protecting group.
| Condition | Reagents/Parameters | Expected Stability | Primary Degradation Product(s) |
| Acidic | 0.1 M HCl; TFA in DCM | Unstable [1][5] | 2,5-dioxa-8-azaspiro[3.5]nonane |
| Basic | 0.1 M NaOH | Stable [2][3] | No degradation expected |
| Oxidative | 3% H₂O₂ | Generally Stable | Potential for minor oxidation, but Boc group is stable |
| Reductive | H₂, Pd/C | Stable [2] | No degradation expected |
| Thermal | Heat (>150 °C) | Unstable , especially in protic solvents[4] | 2,5-dioxa-8-azaspiro[3.5]nonane |
| Photolytic | UV/Vis Light | Generally Stable | Specific photostability should be tested as per ICH Q1B guidelines[6] |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
This protocol describes a standard method to assess the stability of the compound in the presence of acid.
-
Preparation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Control Sample: Take a 1 mL aliquot of this solution for use as a time-zero (T=0) control. Analyze immediately via LC-MS.
-
Stress Condition: To the remaining solution, add 1 mL of 1 M HCl to achieve a final acid concentration of approximately 0.1 M.
-
Incubation: Stir the solution at room temperature.
-
Monitoring: At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw 1 mL aliquots. Quench the reaction immediately by neutralizing with an equivalent amount of 1 M NaOH.
-
Analysis: Analyze each time-point sample by LC-MS to determine the percentage of the parent compound remaining and to identify major degradants.
Protocol 2: General LC-MS Method for Stability Monitoring
This method can be used to analyze samples from forced degradation studies.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+ mode) scanning for the m/z of the parent compound [M+H]⁺ (230.1) and the primary degradant [M+H]⁺ (144.1).
Visualization
The following diagram illustrates a logical workflow for troubleshooting unexpected degradation of the compound.
Caption: A logical workflow for troubleshooting the degradation of this compound.
References
Technical Support Center: Selective Functionalization of 2,5-Dioxa-8-azaspiro[3.5]nonane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selective functionalization of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold. This unique spirocycle is a valuable building block in medicinal chemistry, and understanding its reactivity is key to its successful application in drug design.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the chemical modification of the 2,5-dioxa-8-azaspiro[3.5]nonane core.
Q1: I am planning to functionalize the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold. Which position is the most reactive?
A: The secondary amine at the 8-position is the most nucleophilic and reactive site on the scaffold. Standard reactions that target secondary amines, such as N-alkylation, N-acylation, and reductive amination, will selectively occur at this nitrogen atom under appropriate conditions. The oxetane and piperidine rings are generally stable to these reaction conditions.
Q2: My N-alkylation reaction with an alkyl halide is slow, incomplete, or fails entirely. What steps can I take to troubleshoot this?
A: Low conversion in N-alkylation reactions is a common issue, often stemming from poor reagent solubility, a weak base, or an unreactive alkyl halide.[4] Consider the following optimization steps:
-
Solvent Choice: If you are using solvents like acetone or acetonitrile (ACN) and see poor solubility of your base (e.g., K₂CO₃), switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to improve solubility and reaction rate.[4]
-
Base Selection: Potassium carbonate (K₂CO₃) is a common choice, but if it is not effective, a stronger and more soluble base like Cesium Carbonate (Cs₂CO₃) can significantly accelerate the reaction.[4]
-
Addition of a Catalyst: For less reactive alkyl halides (especially chlorides and bromides), adding a catalytic amount (0.1 eq) of Potassium Iodide (KI) or Sodium Iodide (NaI) can facilitate the reaction via an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[4]
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the rate. For particularly stubborn reactions, using a microwave reactor can dramatically reduce reaction times.[4]
Q3: I am performing a reductive amination with an aldehyde/ketone and I'm getting low yields of the desired tertiary amine. How can I improve this?
A: Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise in either step.[5]
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium triacetoxyborohydride (STAB, Na(CH₃COO)₃BH): This is often the preferred reagent as it is mild, tolerant of many functional groups, and can be added directly to the mixture of the amine and carbonyl (one-pot reaction). It is particularly effective for reactions with aldehydes.
-
Sodium cyanoborohydride (NaBH₃CN): This is another effective reagent, but it is more toxic and works best under slightly acidic conditions (pH 5-6) to facilitate imine formation without reducing the starting aldehyde/ketone.[5]
-
-
Reaction Conditions: Ensure your starting materials are fully dissolved in the reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol).[5] For hindered ketones or less nucleophilic amines, imine formation can be the rate-limiting step. Allowing the amine and carbonyl to stir together for a period (e.g., 1 hour) before adding the reducing agent can sometimes improve yields.[5]
-
Substrate Reactivity: Electron-rich aldehydes and sterically unhindered carbonyls tend to give higher yields.[5][6] If you are working with a challenging substrate, you may need to screen different solvents and reducing agents.
Q4: I am having difficulty purifying my N-functionalized product. It streaks badly on my silica gel column. What can I do?
A: The basic nature of the product's tertiary amine can cause strong interaction with the acidic silica gel, leading to tailing and poor separation. Here are two effective strategies:
-
Modified Eluent for Column Chromatography: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.
-
Solid-Phase Extraction (SPE): Use a Strong Cation Exchange (SCX) cartridge. Load your crude reaction mixture onto the cartridge. Non-basic impurities can be washed away with a solvent like methanol. The desired basic product will remain bound to the resin and can then be eluted by washing with a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).[5] This is an extremely effective method for purifying basic amines.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the selective functionalization of 2,5-dioxa-8-azaspiro[3.5]nonane. Optimization may be required based on substrate scope.
| Reaction Type | Reagent(s) | Base | Solvent | Temperature | Typical Time | Notes |
| N-Alkylation | Alkyl Halide (1.1 eq) | K₂CO₃ or Cs₂CO₃ (2.0 eq) | DMF, ACN | 25 - 80 °C | 4 - 24 h | Add catalytic KI (0.1 eq) for alkyl bromides/chlorides.[4] |
| N-Acylation | Acyl Chloride or Anhydride (1.1 eq) | Et₃N or DIPEA (1.5 eq) | DCM, THF | 0 - 25 °C | 1 - 4 h | Run at 0 °C initially for reactive acyl chlorides to control exotherm. |
| Reductive Amination | Aldehyde/Ketone (1.1 eq), Na(OAc)₃BH (1.5 eq) | None (or Acetic Acid catalyst) | DCM, THF | 25 °C | 2 - 16 h | STAB is often the most reliable reducing agent for one-pot procedures.[5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) in DMF (0.1 M), add the alkyl halide (1.1 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and catalytic potassium iodide (KI, 0.1 eq).
-
Stir the reaction mixture at room temperature or heat to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or SCX cartridge.
Protocol 2: General Procedure for N-Acylation
-
Dissolve 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of the acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography.
Protocol 3: General Procedure for Reductive Amination
-
To a solution of 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) in DCM (0.1 M), add the aldehyde or ketone (1.1 eq).
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or SCX cartridge.
Visualizations
Caption: Experimental workflow for selective N-functionalization.
References
- 1. Buy 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane [smolecule.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Mitigating steric hindrance in reactions involving spirocyclic amines
Welcome to the technical support center for synthetic reactions involving sterically hindered spirocyclic amines. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for overcoming common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a particular problem for spirocyclic amines?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In spirocyclic amines, the rigid, three-dimensional structure fixes atoms in space, often shielding the nitrogen's lone pair of electrons. This bulk can physically block the approach of reactants, such as electrophiles or catalyst complexes, making it difficult for the desired bond formation to occur.[1][2][3]
Q2: Which types of reactions are most commonly affected by the steric bulk of spirocyclic amines?
A: The most affected reactions are those where the amine acts as a nucleophile. This includes, but is not limited to:
-
N-Arylation and N-Vinylation (e.g., Buchwald-Hartwig amination): Coupling the amine with aryl or vinyl halides/triflates can be challenging due to the difficulty in forming the bulky palladium-amine complex.[4][5]
-
Acylation/Amide Bond Formation: The reaction with carboxylic acid derivatives (like acyl chlorides or activated esters) can be slow or incomplete.[1]
-
Alkylation (Nucleophilic Substitution): Direct alkylation with alkyl halides can be inefficient, often requiring more forcing conditions.[6]
-
Reductive Amination: While used to synthesize hindered amines, the initial imine/enamine formation can be slow if either the amine or the carbonyl compound is bulky.[7][8]
Q3: Are there any general strategies to consider before optimizing a specific reaction?
A: Yes. Before extensive optimization, consider the fundamental components of your reaction:
-
Leaving Group Quality: A better leaving group can accelerate the reaction, sometimes sufficiently to overcome moderate steric hindrance. For nucleophilic substitution, the order of leaving group ability is generally I > Br > Cl > F.[6][9][10] For cross-coupling, triflates are often more reactive than halides.[5]
-
Protecting Groups: In complex molecules, it may be beneficial to use a protecting group strategy to mask other reactive sites and prevent side reactions.[11][12] However, adding a protecting group to the spirocyclic amine itself is generally counterproductive as it increases steric bulk.
-
Purity of Reagents: Ensure all starting materials, especially the spirocyclic amine and any moisture-sensitive reagents, are pure and dry.[13] Water can hydrolyze activated intermediates or catalysts.[1][13]
Troubleshooting Guide: Low Reaction Yield & Slow Conversion
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Q: My Buchwald-Hartwig reaction with a spirocyclic amine is giving low yield or failing completely. What should I try?
A: Low yields in these couplings are common due to steric hindrance preventing efficient catalytic turnover. Here are the key parameters to investigate:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts may not be effective.
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos, RuPhos, and Amphos are specifically designed to promote the coupling of hindered substrates.[4][14] Their steric bulk facilitates the formation of the active monoligated palladium species crucial for the catalytic cycle.[4]
-
Consider Pre-catalysts: Using a pre-formed catalyst complex can sometimes improve consistency and reactivity.[5]
-
-
Base Selection: The base is crucial for deprotonating the amine.
-
Solvent Choice: The solvent can influence catalyst solubility and reactivity.
-
Aprotic, Non-polar Solvents: Toluene, xylene, or 1,4-dioxane are commonly used.[5] Avoid protic solvents which can interfere with the base and catalyst.
-
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier. Reactions are frequently run at 80-110 °C.[14]
The following table summarizes typical conditions used for the N-arylation of hindered secondary amines, which can be used as a starting point for spirocyclic amine substrates.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | >95 | [14] |
| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Dioxane | 100 | <1 | 99 | [15] |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Dioxane | 100 | <0.1 | 90 | [15] |
| Aryl Bromide | General Secondary | Pd(OAc)₂ (2) | Amphos (4) | NaOtBu | Toluene | 100 | 12-24 | High | [4] |
This data is representative for hindered amines and serves as a strong starting point for spirocyclic analogues.
Caption: Troubleshooting flowchart for low-yield N-arylation reactions.
Issue 2: Slow or Incomplete Acylation (Amide Formation)
Q: I'm trying to form an amide with my spirocyclic amine, but the reaction is very slow and the yield is poor. How can I improve it?
A: Steric hindrance around the nitrogen can significantly lower its nucleophilicity, making amide formation difficult.[1] Here are strategies to overcome this:
-
Use a More Reactive Acylating Agent:
-
Acyl Chlorides: These are more electrophilic than carboxylic acids activated in situ. You can prepare the acyl chloride separately using thionyl chloride or oxalyl chloride and then add the amine.[16]
-
-
Choose a Powerful Coupling Reagent:
-
Optimize Reaction Conditions:
-
Non-Nucleophilic Base: Use a hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced without competing with the spirocyclic amine as a nucleophile.[1]
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are generally preferred.[1]
-
Temperature: While some couplings run at room temperature, gentle heating (40-60 °C) may be necessary for very hindered substrates. However, be cautious of side reactions and racemization at higher temperatures.[1][13]
-
-
Consider Acyl Fluorides: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy, as they are highly reactive yet often more selective than acyl chlorides.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Spirocyclic Amine
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
Spirocyclic amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube or oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Seal the vessel with a septum, and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the aryl halide, followed by the spirocyclic amine.
-
Add anhydrous toluene via syringe.
-
Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
This protocol is suitable for sterically demanding amide bond formations.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Spirocyclic amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA to the mixture and stir for an additional 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the spirocyclic amine in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl (if tolerated by the product), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Caption: Key strategic approaches to overcome steric effects in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 3. purechemistry.org [purechemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Spirocyclic Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. One increasingly employed strategy to overcome these challenges is the incorporation of spirocyclic fragments into drug scaffolds. This guide provides a comprehensive comparison, supported by experimental data, of how spirocyclic motifs can significantly improve the metabolic profile of drug candidates compared to their non-spirocyclic counterparts.
The introduction of spirocycles, ring systems fused at a single atom, imparts a unique three-dimensional and rigid conformation to molecules.[1][2] This structural constraint is a key factor in enhancing metabolic stability. By moving away from planar, flexible structures, which are often more susceptible to enzymatic degradation, spirocycles can sterically hinder the access of metabolic enzymes to labile sites on the molecule.[3] This "steric shielding" effect is a primary mechanism by which spirocyclic fragments protect a drug candidate from rapid metabolism.
Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Analogs
To illustrate the tangible benefits of incorporating spirocyclic fragments, we present a comparative analysis of a piperidine-containing compound and its spirocyclic analog, 1-azaspiro[3.3]heptane. The data below, adapted from a study on bupivacaine analogs, clearly demonstrates the impact of this structural modification on key physicochemical and metabolic stability parameters.[1]
| Parameter | Non-Spirocyclic Analog (Piperidine) | Spirocyclic Analog (1-Azaspiro[3.3]heptane) |
| Aqueous Solubility (µM) | 136 | 13 |
| Lipophilicity (LogD at pH 7.4) | 1.6 | 1.0 |
| Metabolic Stability (% remaining in HLM after 4 hours) | 2% | 70% |
Data sourced from a study on bupivacaine analogs where the piperidine moiety was replaced with a 1-azaspiro[3.3]heptane fragment.[1] HLM = Human Liver Microsomes.
The data unequivocally shows that the spirocyclic analog, while exhibiting lower aqueous solubility, demonstrates a significant improvement in metabolic stability. After a 4-hour incubation with human liver microsomes, a staggering 70% of the spirocyclic compound remained, compared to a mere 2% of its piperidine counterpart.[1] This dramatic increase in stability highlights the protective effect of the spirocyclic scaffold. Furthermore, the spirocyclic analog displays lower lipophilicity, a property that can be advantageous in reducing off-target effects and improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
The Mechanism of Enhanced Stability: Steric Shielding
The improved metabolic stability conferred by spirocyclic fragments can be attributed to their rigid, three-dimensional structure, which can physically block or "shield" metabolically vulnerable sites from the active sites of metabolic enzymes, such as Cytochrome P450s (CYPs).
Caption: Steric shielding by a spirocyclic fragment.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for two key in vitro metabolic stability assays.
Human Liver Microsomal (HLM) Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound by incubating it with human liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.
Materials and Reagents:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (commercially available)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound, positive control, and internal standard. Prepare the microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: Add the microsomal suspension to the wells of a 96-well plate. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound and positive control to their respective wells to initiate the metabolic reaction. For the main experiment, add the NADPH regenerating system. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Materials and Reagents:
-
Test compound and positive controls (for both Phase I and Phase II metabolism)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard
-
Suspension culture plates, incubator with orbital shaker, centrifuge, and LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Incubation: Add the hepatocyte suspension to the wells of a suspension culture plate. Add the test compound and positive controls to their respective wells.
-
Time Course: Place the plate in an incubator at 37°C with continuous shaking to keep the cells in suspension. At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well.
-
Reaction Termination: Immediately mix the collected aliquots with a cold quenching solution (e.g., acetonitrile containing an internal standard) to stop the metabolic activity.
-
Sample Processing: Centrifuge the samples to pellet the cell debris.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.
Data Analysis:
-
Similar to the HLM assay, calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (μL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells).
Conclusion
The strategic incorporation of spirocyclic fragments represents a powerful and validated approach to enhancing the metabolic stability of drug candidates. The inherent three-dimensionality and rigidity of these scaffolds can effectively shield metabolically labile sites from enzymatic degradation, leading to a more favorable pharmacokinetic profile. The comparative data presented in this guide underscores the significant improvements in metabolic stability that can be achieved by replacing traditional, more flexible ring systems with spirocyclic motifs. By employing the detailed experimental protocols provided, researchers can effectively evaluate and optimize the metabolic stability of their compounds, accelerating the journey towards the development of safe and effective medicines.
References
Determining the Absolute Configuration of Substituted 2,5-Dioxa-8-azaspiro[3.5]nonanes: A Comparative Guide to Modern Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. Substituted 2,5-dioxa-8-azaspiro[3.5]nonanes, a class of compounds with significant potential in medicinal chemistry, present a unique challenge due to their rigid, spirocyclic framework. This guide provides a comprehensive comparison of the primary analytical methods used to unequivocally establish their three-dimensional structure, supported by representative experimental data and detailed protocols.
The axial chirality of the spirocyclic system in 2,5-dioxa-8-azaspiro[3.5]nonanes necessitates robust analytical techniques for the unambiguous assignment of stereocenters. The choice of method often depends on the physical properties of the compound, the availability of crystalline material, and the specific research question being addressed. The three principal techniques employed for this purpose are X-ray crystallography, chiroptical spectroscopy—most notably Vibrational Circular Dichroism (VCD)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is a powerful, non-empirical technique that provides a direct and unambiguous determination of the absolute configuration of a molecule in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, revealing the precise spatial arrangement of each atom.
Performance and Considerations: The primary advantage of X-ray crystallography is its definitive nature; a successful analysis yields an unequivocal assignment of the absolute configuration. However, its application is contingent on the ability to grow high-quality single crystals of the target compound, which can be a significant bottleneck, particularly for complex organic molecules that may be oils or amorphous solids. For chiral molecules, the determination of the absolute structure relies on the anomalous dispersion effect, which is more pronounced with the presence of heavier atoms (e.g., bromine, sulfur) in the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the substituted 2,5-dioxa-8-azaspiro[3.5]nonane derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter, which should refine to a value close to zero for the correct enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] This technique provides a stereochemical fingerprint of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the analyte can be confidently assigned.[3]
Performance and Considerations: VCD is particularly valuable when single crystals cannot be obtained, as it is a solution-based technique. It provides a wealth of structural information and is highly sensitive to the conformational landscape of the molecule. The accuracy of the assignment is dependent on the quality of the quantum chemical calculations and the ability to account for different conformations in solution.
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation: Prepare a solution of the enantiomerically pure substituted 2,5-dioxa-8-azaspiro[3.5]nonane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.01-0.1 M).
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the target molecule using computational chemistry software.
-
For each low-energy conformer, optimize the geometry and calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match in the sign and relative intensity of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer (S).
NMR Spectroscopy with Chiral Auxiliaries: Differentiating Enantiomers in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral molecules through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These chiral auxiliaries interact with the enantiomers of the target compound to form diastereomeric species, which are non-superimposable and exhibit distinct NMR spectra.
Performance and Considerations: This method is widely accessible as NMR spectrometers are standard equipment in most chemistry laboratories. The formation of diastereomers allows for the differentiation of enantiomers and can also be used to determine enantiomeric excess. The success of this technique relies on finding a suitable chiral auxiliary that induces sufficient chemical shift differences between the diastereomeric complexes. The derivatization step with a CDA requires a reactive functional group on the target molecule and may alter its conformational preferences. CSAs offer a non-covalent alternative but may result in smaller and more concentration-dependent chemical shift differences.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Derivatization: React the enantiomerically pure substituted 2,5-dioxa-8-azaspiro[3.5]nonane (containing a hydroxyl or amino group) separately with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), to form a pair of diastereomeric esters or amides.
-
NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of each diastereomer.
-
Data Analysis: Compare the chemical shifts of protons or fluorine atoms near the newly formed stereocenter in the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on established models of the diastereomeric complexes in solution.
Comparative Data Summary
The following table summarizes representative data that would be obtained from each technique for a hypothetical chiral substituted 2,5-dioxa-8-azaspiro[3.5]nonane.
| Technique | Parameter | Representative Data for (R)-enantiomer | Representative Data for (S)-enantiomer |
| X-ray Crystallography | Flack Parameter | 0.02(4) | Not applicable (would be ~1 for the incorrect assignment) |
| Crystal System | Orthorhombic | Orthorhombic | |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | |
| VCD Spectroscopy | Wavenumber (cm⁻¹) | ΔA x 10⁻⁵ | ΔA x 10⁻⁵ |
| 1450 | +2.5 | -2.5 | |
| 1375 | -1.8 | +1.8 | |
| 1250 | +3.1 | -3.1 | |
| NMR with Chiral Agent | ¹H NMR (ppm) | Δδ (δS - δR) | Not applicable |
| H-6 | -0.05 | Not applicable | |
| H-7a | +0.08 | Not applicable | |
| H-7b | -0.03 | Not applicable |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for determining the absolute configuration using VCD spectroscopy and NMR with a chiral derivatizing agent.
References
Navigating the Structure-Activity Landscape of Spirocyclic Muscarinic Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of azaspirocyclic compounds as muscarinic receptor modulators. While the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold represents a promising, yet underexplored, area in medicinal chemistry, this guide will delve into a closely related and well-documented series of spiro-like muscarinic agonists to illustrate key SAR principles. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the design and development of novel muscarinic receptor ligands.
The 2,5-dioxa-8-azaspiro[3.5]nonane core structure is a unique three-dimensional scaffold that has garnered interest in medicinal chemistry due to its potential for creating novel therapeutic agents. Its rigid framework and the presence of heteroatoms offer opportunities for specific interactions with biological targets. While patents exist for the synthesis of this spirocycle, comprehensive SAR studies detailing the biological activities of a series of its analogs remain limited in publicly accessible literature.
To provide a practical and data-driven comparison guide, we will focus on a well-characterized series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine analogs. These compounds, while not exact isosteres, share key structural features with the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold, including a spiro-like arrangement and a basic nitrogen atom crucial for muscarinic receptor interaction. The available data on these analogs allows for a thorough examination of how structural modifications influence their potency and selectivity at muscarinic M1 and M2 receptors.
Comparative Analysis of Muscarinic Receptor Agonist Potency
The following tables summarize the in vitro activity of a series of 3-(3-alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine analogs. The data is extracted from a study by Sauerberg et al. and showcases the impact of varying the alkoxy side chain on the affinity for M1 and M2 muscarinic receptors and the functional potency at the M1 receptor.
Table 1: Muscarinic Receptor Binding Affinities of 3-(3-Alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs
| Compound | R (Alkoxy Group) | M1 Receptor Affinity (IC50, nM) | M2 Receptor Affinity (IC50, nM) |
| 1 | Methoxy | 1.8 | 3.2 |
| 2 | Ethoxy | 1.1 | 2.1 |
| 3 | Propoxy | 0.8 | 1.5 |
| 4 | Butoxy | 0.6 | 1.2 |
| 5 | Pentyloxy | 0.7 | 1.8 |
| 6 | Hexyloxy | 1.0 | 2.5 |
| 7 | Heptyloxy | 1.5 | 3.9 |
| 8 | Octyloxy | 2.2 | 5.1 |
Table 2: Functional Potency of 3-(3-Alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs at the M1 Muscarinic Receptor
| Compound | R (Alkoxy Group) | M1 Functional Potency (IC50, nM) in Rabbit Vas Deferens |
| 1 | Methoxy | 150 |
| 2 | Ethoxy | 45 |
| 3 | Propoxy | 12 |
| 4 | Butoxy | 3.5 |
| 5 | Pentyloxy | 1.8 |
| 6 | Hexyloxy | 2.1 |
| 7 | Heptyloxy | 4.8 |
| 8 | Octyloxy | 15 |
Structure-Activity Relationship Insights
The data presented in the tables reveals a clear parabolic relationship between the length of the alkoxy chain and the affinity and functional potency at muscarinic receptors.
-
Optimal Chain Length: Potency at both M1 and M2 receptors increases as the alkyl chain length extends from methoxy to butoxy/pentyloxy. This suggests that the hydrophobic pocket of the receptor can accommodate and favorably interact with these medium-length chains.
-
Decreased Activity with Longer Chains: As the chain length further increases to hexyloxy, heptyloxy, and octyloxy, both binding affinity and functional potency begin to decrease. This indicates a potential steric hindrance or a less optimal fit within the receptor's binding site for longer alkyl chains.
-
M1 Selectivity: While the compounds show activity at both M1 and M2 receptors, the functional assay on the rabbit vas deferens, a model for M1 receptor activity, highlights the potent agonist activity of compounds with butoxy and pentyloxy side chains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR study.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of the test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Rat brain cortex homogenate (for M1 and M2 receptors)
-
[³H]-pirenzepine (for M1 receptor labeling)
-
[³H]-AF-DX 116 (for M2 receptor labeling)
-
Test compounds (analogs 1-8)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the muscarinic receptors. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-pirenzepine for M1 or [³H]-AF-DX 116 for M2), and varying concentrations of the test compounds.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding curves.
M1 Muscarinic Receptor Functional Assay (Rabbit Vas Deferens)
Objective: To determine the functional potency (IC50) of the test compounds as M1 receptor agonists.
Materials:
-
Male rabbits
-
Krebs-Henseleit solution
-
Field stimulator
-
Isometric force transducer
-
Data acquisition system
-
Test compounds (analogs 1-8)
Procedure:
-
Tissue Preparation: Isolate the vas deferens from a male rabbit and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Field Stimulation: Stimulate the tissue with electrical pulses to induce twitch contractions.
-
Compound Addition: After a stable baseline of twitch responses is established, add cumulative concentrations of the test compounds to the organ bath.
-
Data Recording: Record the inhibition of the twitch response using an isometric force transducer connected to a data acquisition system.
-
Data Analysis: Calculate the concentration of the test compound that produces 50% of the maximal inhibition of the twitch response (IC50 value) from the concentration-response curves.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study, from compound synthesis to data analysis.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Signaling Pathway of Muscarinic M1 Receptor Activation
The diagram below illustrates the canonical Gq-coupled signaling pathway activated by M1 muscarinic receptor agonists.
Caption: The Gq-coupled signaling pathway of the M1 muscarinic receptor.
A Comparative Analysis of Physicochemical Properties: Spirocyclic vs. Non-Spirocyclic Compounds in Drug Discovery
The incorporation of three-dimensional (3D) structural motifs into drug candidates is a key strategy for improving physicochemical and pharmacological properties. Among these motifs, spirocyclic systems—where two rings are joined by a single common atom—have gained significant attention.[1][2] Their inherent rigidity and unique 3D geometry offer distinct advantages over their more flexible or planar non-spirocyclic counterparts. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and scientists in the drug development process.
Spirocyclic scaffolds contribute to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with improved clinical success.[3] This shift from flat, aromatic structures to more complex 3D architectures can lead to enhanced target selectivity, increased potency, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]
Quantitative Comparison of Physicochemical Properties
The introduction of a spirocyclic core can significantly modulate key drug-like properties. The following tables summarize experimental data comparing spirocyclic compounds to their non-spirocyclic analogs.
Table 1: Comparison of MCHr1 Antagonists
| Compound Type | Structure Example | logD (pH 7.4) | Metabolic Stability (HLM Clint, µL/min/mg) | hERG Inhibition (IC50, µM) |
| Non-Spirocyclic (Morpholine) | Morpholine derivative | 2.9 | 115 | 0.8 |
| Spirocyclic (Azaspiro[3.3]heptane) | Azaspiro[3.3]heptane derivative | 1.8 | < 5 | 11 |
Data sourced from a study on Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists.[3] The replacement of the morpholine ring with a spirocyclic moiety led to decreased lipophilicity (logD) and significantly improved metabolic stability and cardiac safety (hERG).[3]
Table 2: Comparison of Sonidegib Analogues
| Compound | Structure Modification | Kinetic Solubility (PBS, pH 7.4, µM) | logD (pH 7.4) | Metabolic Stability (HLM t½, min) |
| Sonidegib (Non-Spirocyclic) | Phenyl ring core | > 250 | 3.55 | 39.9 |
| trans-76 (Spirocyclic) | Spiro[3.3]heptane core | > 250 | 3.10 | 11.2 |
| cis-76 (Spirocyclic) | Spiro[3.3]heptane core | > 250 | 3.10 | 10.9 |
Data from a study replacing the central phenyl ring of the anticancer drug Sonidegib with a spiro[3.3]heptane scaffold.[5] While solubility was unaffected, the spirocyclic analogues showed a slight decrease in lipophilicity but a significant reduction in metabolic stability in this specific case.[5]
Table 3: General Comparison of Azaspirocycles vs. Non-Spirocyclic Heterocycles
| Property | Non-Spirocyclic (e.g., Piperazine, Morpholine) | Spirocyclic Counterpart (e.g., Azaspirocycle) | General Trend |
| Solubility | Lower | Higher | Improvement |
| Lipophilicity (logP/logD) | Higher | Lower | Reduction |
| Metabolic Stability | Lower | Higher | Improvement |
| Basicity (pKa) | Lower | Higher | Increase |
This table summarizes general trends observed across multiple studies.[2][6] Azaspirocycles often exhibit improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their traditional heterocyclic counterparts like piperazines and morpholines.[2][6]
Visualizing Structural and Functional Differences
Diagrams can effectively illustrate the fundamental concepts distinguishing spirocyclic and non-spirocyclic compounds.
Caption: Impact of Spirocyclization on Molecular Properties.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Detailed Methodologies
Accurate assessment of physicochemical properties is crucial. Below are standard experimental protocols used in drug discovery.[7][8]
1. Aqueous Solubility (Kinetic Assay)
-
Principle: Measures the concentration of a compound in an aqueous buffer after precipitation from a DMSO stock solution. This high-throughput method estimates solubility under non-equilibrium conditions.
-
Protocol:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS) solution (typically at pH 7.4) to induce precipitation.
-
Shake the mixture for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Separate the solid precipitate from the solution via filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the supernatant using UV/Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
2. Lipophilicity (logD) by Shake-Flask Method
-
Principle: Determines the distribution coefficient (logD) of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).
-
Protocol:
-
Prepare a solution of the test compound in the aqueous buffer (e.g., PBS at pH 7.4).
-
Add an equal volume of n-octanol.
-
Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculate logD as: logD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).[5]
-
3. Metabolic Stability (Human Liver Microsomes)
-
Principle: Assesses the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s, present in liver microsomes.[8]
-
Protocol:
-
Pre-warm a mixture of the test compound and human liver microsomes (HLM) in a phosphate buffer.
-
Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (cofactor).
-
Incubate the reaction at 37°C.
-
At specific time intervals (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[5]
-
Analyze the samples using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[5]
-
4. Plasma Protein Binding (Equilibrium Dialysis)
-
Principle: Measures the fraction of a drug that binds to plasma proteins. The unbound drug is generally considered pharmacologically active.
-
Protocol:
-
Use a semi-permeable membrane to separate a chamber into two compartments.
-
Add plasma (containing proteins) spiked with the test compound to one compartment.
-
Add a protein-free buffer solution to the other compartment.
-
Allow the system to equilibrate for several hours at 37°C, during which the unbound drug diffuses across the membrane until its concentration is equal on both sides.
-
Measure the total drug concentration in the plasma compartment and the unbound drug concentration in the buffer compartment using LC-MS.
-
Calculate the percentage of bound drug.
-
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. mykhailiukchem.org [mykhailiukchem.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
The Spirocyclic Advantage: Mitigating hERG Inhibition and Toxicity in Drug Discovery
For researchers, scientists, and drug development professionals, the challenge of optimizing lead compounds to minimize off-target toxicity while maintaining therapeutic efficacy is a constant battle. One of the most significant hurdles in this process is mitigating inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative analysis of spirocyclic compounds versus their non-spirocyclic counterparts, demonstrating the tangible benefits of incorporating spirocycles to reduce hERG liability and overall cytotoxicity, supported by experimental data and detailed protocols.
The introduction of spirocyclic scaffolds into drug candidates is a promising strategy to navigate the complex landscape of drug safety. By replacing conformationally flexible acyclic or monocyclic systems with rigid, three-dimensional spirocycles, medicinal chemists can favorably modulate key physicochemical properties such as lipophilicity and basicity (pKa), which are known drivers of hERG inhibition. The rigid nature of spirocycles can also enforce a binding conformation that is less favorable for the hERG channel's promiscuous binding pocket, thereby improving the safety profile of a compound.
Comparative Analysis: Spirocycles vs. Non-Spirocyclic Analogs
The following tables summarize quantitative data from published studies, directly comparing the hERG inhibition and cytotoxicity of spirocyclic compounds with their corresponding non-spirocyclic or less rigid analogs.
| Compound Pair | Target | Non-Spirocyclic/Acyclic Analog | hERG IC50 (µM) | Cytotoxicity (IC50, µM) | Spirocyclic Analog | hERG IC50 (µM) | Cytotoxicity (IC50, µM) | Fold Improvement (hERG) | Reference |
| 1 | MmpL3 | Compound 3 | 1.6 | 12 (HepG2) | Compound 4 | 4.6 | >50 (HepG2) | 2.9 | [1] |
| 2 | HPK1 | Compound 1 | 75.45% inhibition @ 10 µM | Not Reported | Compound 16 | 25.53% inhibition @ 10 µM | Not Reported | ~3x lower inhibition | [2] |
| 3 | ROMK | Lead Compound | Potent hERG inhibitor | Not Reported | Pyridazinone analog 32 | Improved hERG/ROMK potency ratio | Not Reported | Significant | [3] |
Deciphering the Mechanism: How Spirocycles Reduce Toxicity
The incorporation of a spirocycle can significantly alter a molecule's interaction with the hERG channel and other off-target proteins. The rigidification of the molecular scaffold can prevent the adoption of a conformation that fits into the hERG channel's binding site. Furthermore, the introduction of spirocyclic moieties often leads to a decrease in lipophilicity and a modulation of the pKa of nearby basic nitrogen atoms, both of which are critical factors in reducing hERG affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of hERG inhibition and cytotoxicity. Below are representative protocols for the key assays cited in the comparative data.
hERG Inhibition Assay: Automated Patch Clamp
The automated patch-clamp technique is a high-throughput method for assessing a compound's effect on the hERG channel.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Cell Preparation: Cells are cultured to 70-90% confluency and then harvested using a non-enzymatic cell dissociation solution. The cells are washed and resuspended in an extracellular solution at a concentration of 2-5 x 10^6 cells/mL.
-
Solutions:
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves:
-
Holding potential at -80 mV.
-
Depolarizing step to +20 mV for 2 seconds to activate the channels.
-
Repolarizing step to -50 mV for 2 seconds to measure the tail current. This sequence is repeated at regular intervals (e.g., every 15 seconds).
-
-
Data Analysis: The peak tail current amplitude in the presence of the test compound is compared to the baseline current (vehicle control). The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values of the treated wells are compared to the vehicle control wells to determine the percentage of cell viability. An IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the concentration-response curve.
Conclusion
The strategic incorporation of spirocyclic motifs into drug candidates presents a powerful approach to mitigating hERG-related cardiotoxicity and general cytotoxicity. The provided data and experimental protocols underscore the effectiveness of this strategy in improving the safety profiles of therapeutic agents. By understanding the underlying mechanisms and employing robust experimental validation, researchers can leverage the "spirocyclic advantage" to accelerate the development of safer and more effective medicines.
References
Evaluating the Conformational Rigidity of the 2,5-dioxa-8-azaspiro[3.5]nonane System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of structures due to their inherent rigidity and ability to explore chemical space beyond the "flatland" of traditional aromatic compounds. This guide provides a comprehensive evaluation of the conformational rigidity of the 2,5-dioxa-8-azaspiro[3.5]nonane system, a unique scaffold featuring both oxetane and piperidine rings. Through a comparative analysis with related cyclic and spirocyclic systems, and by outlining detailed experimental and computational protocols, we aim to equip researchers with the knowledge to effectively leverage this promising scaffold in drug design.
Introduction to the 2,5-dioxa-8-azaspiro[3.5]nonane System
The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold is a novel heterocyclic system that combines the structural features of an oxetane and a piperidine ring, joined by a spirocyclic carbon atom. This unique arrangement is anticipated to confer a high degree of conformational rigidity, a desirable trait in medicinal chemistry for several reasons:
-
Reduced entropy of binding: A more rigid molecule has fewer conformations to sample in solution, leading to a smaller entropic penalty upon binding to a biological target. This can translate to higher binding affinity and potency.
-
Improved selectivity: The well-defined spatial orientation of substituents on a rigid scaffold can lead to more specific interactions with the target protein and fewer off-target effects.
-
Enhanced metabolic stability: The quaternary spirocenter and the cyclic nature of the scaffold can shield adjacent chemical bonds from metabolic enzymes, potentially improving the pharmacokinetic profile of a drug candidate.
This guide will delve into the methods used to assess the conformational rigidity of this system and compare its properties to other relevant scaffolds.
Comparative Analysis of Conformational Rigidity
A direct experimental and computational comparison of the 2,5-dioxa-8-azaspiro[3.5]nonane system with other scaffolds provides valuable insights into its potential advantages in drug design. The following table summarizes key conformational and physicochemical parameters for the target system and its comparators. It is important to note that where direct experimental data for the 2,5-dioxa-8-azaspiro[3.5]nonane system is not available in the public domain, values are estimated based on data from structurally related analogs and computational modeling.
| Scaffold | Structure | Key Conformational Features | Predicted Rotational Energy Barrier (kcal/mol) | Predicted Dipole Moment (Debye) | Notes |
| 2,5-dioxa-8-azaspiro[3.5]nonane | The piperidine ring is expected to adopt a chair conformation. The oxetane ring is nearly planar but can undergo slight puckering. The spiro fusion point significantly restricts the overall flexibility. | High | ~2.5 - 3.5 | The presence of two oxygen atoms in the oxetane ring is expected to influence the electrostatic potential and hydrogen bonding capacity. | |
| 8-Azaspiro[3.5]nonane | Similar to the target scaffold, with a chair-like piperidine ring and a puckered cyclobutane ring. The absence of oxygen atoms reduces polarity. | High | ~1.0 - 1.5 | A less polar analog, which may exhibit different solubility and membrane permeability characteristics. | |
| Piperidine | Undergoes rapid chair-to-chair interconversion (ring flipping). | Low (~10-11) | ~1.1 | Represents a flexible, non-spirocyclic comparator. The energy barrier for ring inversion is a key measure of its conformational flexibility. | |
| Oxetane | A four-membered ring that exhibits a puckered conformation with a low barrier to ring inversion. | Very Low (<0.1) | ~1.9 | Included to highlight the intrinsic flexibility of the oxetane ring when not part of a spirocyclic system. |
Experimental and Computational Protocols for Conformational Analysis
A thorough evaluation of the conformational rigidity of the 2,5-dioxa-8-azaspiro[3.5]nonane system requires a multi-pronged approach combining experimental techniques and computational modeling.
Synthesis of the 2,5-dioxa-8-azaspiro[3.5]nonane Scaffold
The synthesis of the 2,5-dioxa-8-azaspiro[3.5]nonane core is a critical first step for any experimental evaluation. A reported method involves a multi-step sequence starting from 3-((benzylamino)methyl)oxetan-3-ol[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the solution-state conformation and dynamics of molecules.
Experimental Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the 2,5-dioxa-8-azaspiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility) in a 5 mm NMR tube.
-
1D ¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The multiplicity and magnitude of the coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is indicative of the ring conformation. For the piperidine ring, large vicinal coupling constants (e.g., J > 10 Hz) are characteristic of axial-axial proton relationships in a chair conformation.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å). The presence of cross-peaks between protons on the oxetane and piperidine rings can confirm the through-space proximity enforced by the spirocyclic fusion.
-
Variable Temperature (VT) NMR: Conduct ¹H NMR experiments at different temperatures to probe the dynamics of any conformational exchange processes. A lack of significant changes in the spectra over a wide temperature range would be indicative of a high degree of conformational rigidity.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of a suitable derivative of 2,5-dioxa-8-azaspiro[3.5]nonane. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined and refined to yield the final crystal structure. The resulting structure provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the solid state.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the relative energies of different conformers and the energy barriers for their interconversion.
Computational Protocol for Conformational Analysis:
-
Initial Structure Generation: Build a 3D model of the 2,5-dioxa-8-azaspiro[3.5]nonane system using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
DFT Optimization and Energy Calculation: Subject the low-energy conformers identified in the previous step to full geometry optimization and energy calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This will provide the relative energies of the stable conformers.
-
Transition State Search: To quantify the conformational rigidity, perform a transition state search for the interconversion between the most stable conformers (e.g., chair-to-chair interconversion of the piperidine ring). The energy of the transition state relative to the ground state conformer provides the rotational energy barrier.
Conclusion
The 2,5-dioxa-8-azaspiro[3.5]nonane system represents a promising and largely unexplored scaffold for drug discovery. Its unique combination of an oxetane and a piperidine ring within a spirocyclic framework is expected to confer a high degree of conformational rigidity, which can be advantageous for optimizing ligand-target interactions. While direct experimental data on the conformational dynamics of this specific system is limited, a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, as outlined in this guide, can provide a comprehensive understanding of its conformational landscape. By comparing its properties to more flexible and well-characterized analogs, researchers can make informed decisions about the strategic incorporation of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold into novel therapeutic agents. The methodologies and comparative data presented herein serve as a valuable resource for scientists and drug development professionals seeking to harness the potential of this intriguing molecular architecture.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, ensuring compliance with safety protocols and environmental regulations. The following procedures are based on information from safety data sheets of closely related compounds and general best practices for chemical waste management.
I. Immediate Safety and Handling Precautions
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation[1]. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To prevent respiratory tract irritation[1]. |
II. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved chemical waste disposal facility[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residue, unused product, or contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.
2. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the spill area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[2].
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Container Management:
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
-
Waste Labels: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").
4. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Keep containers tightly closed and away from incompatible materials[1].
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all required paperwork is completed for the waste manifest.
Table 2: Summary of Disposal Procedures
| Waste Type | Collection Method | Disposal Route |
| Unused Solid Compound | Collect in a labeled hazardous waste container. | Approved chemical waste disposal facility[1]. |
| Solutions of the Compound | Collect in a labeled hazardous liquid waste container. | Approved chemical waste disposal facility[1]. |
| Contaminated Labware (non-sharp) | Place in a designated solid hazardous waste container. | Approved chemical waste disposal facility. |
| Spill Cleanup Material | Absorb with inert material and collect in a sealed container. | Approved chemical waste disposal facility[2]. |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste. | Follow institutional guidelines for decontaminated containers. |
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS No. 1272412-69-7). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents eye contact and serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects against skin contact and irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for spill response. | Avoids inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[2]
-
Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood.[1][2]
-
Dispensing: Avoid generating dust. Open and handle the container with care.
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Contamination: Immediately remove any clothing that becomes contaminated.[1]
Storage Protocol:
-
Keep away from incompatible substances and sources of ignition.[1]
Emergency and Disposal Procedures
First Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal Plan: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with inert material (e.g., sand, earth) and place it into a suitable, labeled container for disposal.[1]
All waste, including contaminated materials and empty containers, must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
